6-Methylpyridine-3-carbohydrazide
Description
Properties
IUPAC Name |
6-methylpyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHPYVNOEDALAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408843 | |
| Record name | 6-methylpyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197079-25-7 | |
| Record name | 6-methylpyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methylpyridine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methylpyridine-3-carbohydrazide, a valuable building block in medicinal chemistry and drug development. This document outlines a reliable synthetic pathway, detailed experimental protocols, and a thorough analysis of the compound's structural and spectroscopic properties.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the Fischer esterification of 6-methylnicotinic acid to yield methyl 6-methylnicotinate. This intermediate is subsequently converted to the target carbohydrazide via hydrazinolysis.
Step 1: Synthesis of Methyl 6-methylnicotinate via Fischer Esterification
The esterification of 6-methylnicotinic acid is effectively achieved using methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2]
Experimental Protocol:
-
To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL).[3]
-
Heat the reaction mixture to reflux and maintain for approximately 17 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the mixture and concentrate it to dryness under reduced pressure using a rotary evaporator.[2]
-
Carefully neutralize the residue to pH 7 with an ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution and solid NaHCO₃.[1][3]
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).[4]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[4]
-
Filter off the drying agent and remove the solvent under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.[5] A typical yield for this reaction is approximately 75%.[3]
Step 2: Synthesis of this compound via Hydrazinolysis
The conversion of the methyl ester to the corresponding carbohydrazide is achieved by reaction with hydrazine hydrate.
Experimental Protocol:
-
Dissolve methyl 6-methylnicotinate in a suitable solvent such as ethanol or methanol.
-
Add an excess of hydrazine hydrate (typically 5-10 molar equivalents).
-
Heat the reaction mixture to reflux for 3 to 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in a refrigerator to facilitate crystallization of the product.
-
Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.
Characterization Data
The structural confirmation of the synthesized compounds is achieved through a combination of spectroscopic techniques.
Data for Starting Material and Intermediate
The following tables summarize the key characterization data for the starting material, 6-methylnicotinic acid, and the intermediate, methyl 6-methylnicotinate.
Table 1: Characterization Data for 6-Methylnicotinic Acid
| Property | Value |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| ¹H NMR (DMSO-d₆) | δ (ppm): 13.3 (s, 1H, COOH), 8.9 (s, 1H, Py-H), 8.1 (d, 1H, Py-H), 7.3 (d, 1H, Py-H), 2.5 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 166.8, 158.5, 150.1, 137.9, 126.2, 123.5, 23.9 |
| FTIR (KBr, cm⁻¹) | ~3000-2500 (O-H stretch), ~1700 (C=O stretch), ~1600, 1480 (C=C and C=N stretch) |
| Mass Spectrum (m/z) | 138 [M+H]⁺ |
Table 2: Characterization Data for Methyl 6-methylnicotinate
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [6] |
| Melting Point | 34-37 °C[3] |
| ¹H NMR (CDCl₃) | δ (ppm): 9.06 (s, 1H, H-2), 8.13 (dd, J=8.0, 2.0 Hz, 1H, H-4), 7.20 (d, J=8.0 Hz, 1H, H-5), 3.89 (s, 3H, -OCH₃), 2.58 (s, 3H, -CH₃)[3][7] |
| ¹³C NMR (CDCl₃) | Expected δ (ppm): ~165 (C=O), ~159 (C-6), ~151 (C-2), ~137 (C-4), ~124 (C-5), ~122 (C-3), ~52 (OCH₃), ~24 (CH₃)[7] |
| FTIR (Melt, cm⁻¹) | ~1730 (C=O stretch, ester), ~1290, 1110 (C-O stretch)[6] |
| Mass Spectrum (m/z) | 152 [M+H]⁺, 120 [M-OCH₃]⁺[7][8] |
Predicted Characterization Data for this compound
Table 3: Predicted Characterization Data for this compound
| Property | Predicted Value |
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol |
| ¹H NMR (DMSO-d₆) | Expected δ (ppm): ~9.5 (s, 1H, -CONH-), ~8.8 (s, 1H, Py-H), ~8.0 (d, 1H, Py-H), ~7.2 (d, 1H, Py-H), ~4.5 (s, 2H, -NH₂), ~2.4 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆) | Expected δ (ppm): ~164 (C=O), ~157 (C-6), ~149 (C-2), ~138 (C-4), ~128 (C-3), ~123 (C-5), ~24 (CH₃) |
| FTIR (KBr, cm⁻¹) | ~3300, 3200 (N-H stretch), ~1650 (C=O stretch, amide I), ~1600 (N-H bend, amide II), ~1550 (C=N stretch) |
| Mass Spectrum (m/z) | 152 [M+H]⁺ |
Visualized Workflows and Relationships
Synthesis Workflow
The following diagram illustrates the synthetic pathway from 6-methylnicotinic acid to this compound.
Characterization Logic
This diagram shows the relationship between the analytical techniques and the structural information they provide for the characterization of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide on the Physicochemical Properties of 6-Methylpyridine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyridine-3-carbohydrazide, also known as 6-methylnicotinohydrazide, is a heterocyclic compound belonging to the pyridine carbohydrazide class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial and potential anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological mechanisms of action.
Physicochemical Properties
| Property | Value | Unit | Notes |
| IUPAC Name | 6-methylnicotinohydrazide | - | - |
| CAS Number | 20544-63-4 | - | - |
| Molecular Formula | C₇H₉N₃O | - | - |
| Molecular Weight | 151.17 | g/mol | - |
| Predicted Melting Point | 130-160 | °C | Wide range due to prediction algorithms |
| Predicted Boiling Point | 345.9 ± 25.0 | °C | At 760 mmHg |
| Predicted Water Solubility | 11.8 | g/L | - |
| Predicted pKa | 12.55 (most basic) | - | Amine nitrogen |
| Predicted LogP | -0.2 | - | Indicator of lipophilicity |
Experimental Protocols
The synthesis of this compound can be achieved through the hydrazinolysis of a corresponding ester, such as methyl 6-methylnicotinate. The following is a detailed experimental protocol based on established methods for the synthesis of similar carbohydrazide compounds.
Synthesis of this compound from Methyl 6-methylnicotinate
Materials:
-
Methyl 6-methylnicotinate
-
Hydrazine hydrate (85-99% solution)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 6-methylnicotinate in a minimal amount of absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add a 1.5 to 2 molar excess of hydrazine hydrate dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent volume can be reduced under vacuum to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Characterization:
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the hydrazide, N-H stretching).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess the purity of the compound.
Potential Biological Activity and Signaling Pathways
Derivatives of nicotinohydrazide have been reported to exhibit a range of biological activities. The following diagrams illustrate potential mechanisms of action based on studies of related compounds.
Figure 1: Synthetic workflow for this compound.
Antifungal Mechanism of Action
Nicotinohydrazide derivatives have been shown to target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain of fungi. Inhibition of SDH disrupts cellular respiration, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.
Figure 2: Proposed antifungal signaling pathway.
Potential Anticancer Mechanism of Action
Some pyridine-based compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels essential for tumor growth and metastasis.
Figure 3: Proposed anti-angiogenesis signaling pathway.
Conclusion
This compound is a compound with significant potential for further investigation in drug discovery and development. While experimental data on its physicochemical properties are limited, this guide provides a solid foundation with predicted values and a detailed synthetic protocol. The proposed mechanisms of action, based on the activity of related compounds, highlight promising avenues for future research into its antifungal and anticancer properties. It is recommended that the predicted data be experimentally verified to facilitate further development of this and related molecules.
An In-depth Technical Guide to 6-Methylpyridine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methylpyridine-3-carbohydrazide, a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and insights into its biological significance and mechanism of action, tailored for a scientific audience.
Chemical Identity and Properties
This compound, also known by its synonym 6-Methylnicotinoyl hydrazide, is a carbohydrazide derivative of pyridine. Its structure incorporates a pyridine ring, a methyl group, and a hydrazide functional group, which makes it a valuable scaffold for the synthesis of a wide range of bioactive molecules.[1]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 6-Methylnicotinoyl hydrazide | [1] |
| CAS Number | 197079-25-7 | [1] |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [1] |
| Appearance | White to off-white crystals | [1] |
| Melting Point | 132-138 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the hydrazinolysis of its corresponding methyl ester, methyl 6-methylnicotinate. This reaction is a standard and efficient method for the preparation of hydrazides from esters.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of nicotinic acid hydrazides.
Materials and Reagents:
-
Methyl 6-methylnicotinate
-
Hydrazine hydrate (99%)
-
Absolute ethanol
-
Round-bottom flask (150 mL)
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a 150 mL round-bottom flask, combine methyl 6-methylnicotinate (0.01 mol) and absolute ethanol (20 mL).
-
To this solution, add hydrazine hydrate (0.02 mol, 99%) with stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 5 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution as a solid.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the collected solid to obtain this compound.
Expected Yield: Approximately 60%
Spectroscopic Data
Table 2: Representative Spectroscopic Data for Nicotinic Acid Hydrazide
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons on the pyridine ring, a singlet for the methyl group protons, and broad signals for the -NH and -NH₂ protons of the hydrazide group. |
| ¹³C NMR | Expected signals for the carbons of the pyridine ring, the methyl carbon, and the carbonyl carbon of the hydrazide group. |
| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II). |
| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Biological Significance and Applications
This compound serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] Its derivatives have been investigated for a range of biological activities, highlighting its potential as a versatile scaffold in drug discovery.
-
Antitubercular Activity: Nicotinic acid hydrazide derivatives are analogs of the well-known antitubercular drug isoniazid (INH). The hydrazide moiety is crucial for their mechanism of action, which often involves the inhibition of mycolic acid biosynthesis, a key component of the mycobacterial cell wall.
-
Anticancer Activity: Various hydrazone derivatives of nicotinic acid have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines.
-
Agrochemicals: This compound is also utilized in the formulation of agrochemicals, where it can contribute to the development of new pesticides and herbicides.[1]
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Generalized Mechanism of Action for Antitubercular Activity
This diagram depicts a simplified, generalized mechanism of action for nicotinic acid hydrazide derivatives against Mycobacterium tuberculosis.
References
An In-depth Technical Guide to the Spectral Data of 6-Methylpyridine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, comprehensive spectral data for 6-Methylpyridine-3-carbohydrazide is limited. This guide provides predicted spectral characteristics based on the analysis of the closely related analogue, nicotinic hydrazide (pyridine-3-carbohydrazide), and general principles of spectroscopy. The experimental protocols described are generalized procedures typical for the analysis of small organic molecules.
Chemical Structure and Overview
This compound is a derivative of nicotinic acid, featuring a methyl group at the 6-position of the pyridine ring and a hydrazide functional group at the 3-position. This structure lends itself to a variety of spectroscopic analyses for characterization. Understanding its spectral properties is crucial for its identification, purity assessment, and in the study of its chemical behavior.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The expected proton NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, and the protons of the hydrazide group. The data for the analogous nicotinic hydrazide is presented for comparison.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound in DMSO-d₆ | Reported Chemical Shift (δ, ppm) for Nicotinic Hydrazide in DMSO-d₆ | Multiplicity | Integration |
| -NH₂ | ~4.6 - 5.3 | ~4.65 | Broad Singlet | 2H |
| Pyridine-H2 | ~8.8 - 9.2 | 9.17 | Singlet | 1H |
| Pyridine-H4 | ~8.0 - 8.4 | 8.32 | Doublet | 1H |
| Pyridine-H5 | ~7.4 - 7.7 | 7.63 | Doublet of Doublets | 1H |
| -CH ₃ | ~2.5 - 2.7 | - | Singlet | 3H |
| -NH - | ~9.8 - 10.2 | 10.10 | Broad Singlet | 1H |
Note: The presence of the methyl group at the 6-position is expected to cause a slight upfield shift for the adjacent proton (H5) and influence the chemical shifts of the other ring protons due to its electron-donating nature.
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound in DMSO-d₆ | Reported Chemical Shift (δ, ppm) for Nicotinic Hydrazide in Polysol [1] |
| C=O | ~165 | 165.6 |
| Pyridine-C2 | ~150 | 151.7 |
| Pyridine-C6 | ~158 | 148.2 |
| Pyridine-C4 | ~135 | 135.2 |
| Pyridine-C5 | ~123 | 123.4 |
| Pyridine-C3 | ~128 | 128.8 |
| -C H₃ | ~24 | - |
Note: The methyl substitution at C6 will significantly shift the resonance of C6 downfield and will also influence the chemical shifts of the other pyridine carbons.
A general protocol for acquiring NMR spectra of a solid organic compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2]
-
Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to a depth of about 4-5 cm.[2]
-
Instrumentation: Place the NMR tube into the spectrometer's probe.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C=C bonds. The data for the analogous nicotinic hydrazide is provided for reference.[3]
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Reported Wavenumber (cm⁻¹) for Nicotinic Hydrazide [4] |
| N-H (Amine) | Stretching | 3200 - 3400 | 3187 - 3414 |
| N-H (Amide) | Stretching | 3100 - 3300 | - |
| C-H (Aromatic) | Stretching | 3000 - 3100 | - |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | - |
| C=O (Amide I) | Stretching | 1640 - 1680 | 1635 - 1664 |
| C=N, C=C (Pyridine) | Stretching | 1400 - 1600 | - |
| N-H (Amide II) | Bending | 1550 - 1640 | - |
A common method for analyzing solid samples is the KBr pellet method or the thin solid film method.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Solid Film Method): [5]
-
Data Acquisition:
-
Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty spectrometer.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
For this compound (C₇H₉N₃O), the expected molecular weight is approximately 151.17 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as a protonated molecular ion [M+H]⁺.
| Ion | Predicted m/z |
| [M+H]⁺ | ~152.08 |
| [M+Na]⁺ | ~174.06 |
Note: Fragmentation patterns would depend on the ionization technique used (e.g., Electron Ionization vs. Electrospray Ionization). Common fragmentation would likely involve the loss of the hydrazide side chain components.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[6]
-
Take a small aliquot (e.g., 10 µL) of this solution and dilute it further with the same or a compatible solvent to a final concentration in the low µg/mL to ng/mL range.[6]
-
If necessary, filter the final solution to remove any particulates.[6]
-
-
Data Acquisition:
-
The prepared sample solution is introduced into the ESI source, typically via direct infusion or through a liquid chromatography (LC) system.[7]
-
A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[7]
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions.[7]
-
The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: A workflow for the synthesis and spectral characterization.
References
- 1. spectrabase.com [spectrabase.com]
- 2. youtube.com [youtube.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of 6-Methylpyridine-3-carbohydrazide Crystal Structure Inaccessible in Public Databases
A comprehensive search of publicly available scientific databases and chemical literature has revealed no specific crystal structure analysis for 6-Methylpyridine-3-carbohydrazide. While the compound is known and commercially available, its detailed three-dimensional atomic arrangement, as determined by techniques such as X-ray crystallography, does not appear to have been published in peer-reviewed literature or deposited in crystallographic databases.
This technical guide aims to provide an overview of the synthetic context of this compound and to present a generalized workflow for its potential crystal structure analysis, based on common laboratory practices. This information is intended for researchers, scientists, and drug development professionals who may be interested in pursuing the crystallographic study of this molecule.
Synthesis and Molecular Context
This compound, also known as 6-methylnicotinohydrazide, belongs to the family of pyridine carbohydrazides. These compounds are often synthesized from their corresponding esters, in this case, a methyl 6-methylnicotinate, through a reaction with hydrazine hydrate. This synthetic route is a common method for the preparation of hydrazide derivatives.
The molecular structure of this compound incorporates a pyridine ring, a methyl group, and a carbohydrazide functional group. The presence of the hydrazide moiety makes it a valuable precursor in the synthesis of various heterocyclic compounds and Schiff bases, which are of interest in medicinal chemistry due to their wide range of biological activities.
Experimental Protocols: A Generalized Approach
In the absence of specific experimental data for this compound, a generalized protocol for its synthesis, crystallization, and subsequent crystal structure analysis is outlined below.
1. Synthesis of this compound:
-
Starting Material: Methyl 6-methylnicotinate.
-
Reagent: Hydrazine hydrate.
-
Procedure: Methyl 6-methylnicotinate is typically dissolved in a suitable solvent, such as ethanol. An excess of hydrazine hydrate is added to the solution. The reaction mixture is then refluxed for several hours. Upon cooling, the product, this compound, often precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.
2. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.
-
Methodology: A common technique is slow evaporation. The synthesized compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, or water-ethanol mixtures) to create a saturated or near-saturated solution. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.
3. Single-Crystal X-ray Diffraction Analysis:
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is collected by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is subsequently refined using least-squares methods to improve the fit between the observed and calculated diffraction data, resulting in the final, accurate crystal structure.
Visualization of Methodologies
The logical workflow for the synthesis and structural analysis of this compound can be visualized as follows:
Conclusion for Researchers
The lack of a published crystal structure for this compound presents a research opportunity. Determining its three-dimensional structure would provide valuable data for computational modeling, understanding its intermolecular interactions, and designing new derivatives with potential therapeutic applications. The methodologies outlined above provide a standard framework for undertaking such a study. Researchers in the fields of crystallography, medicinal chemistry, and materials science are encouraged to pursue the crystallographic analysis of this and other under-characterized small molecules.
Navigating the Physicochemical Landscape of 6-Methylpyridine-3-carbohydrazide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylpyridine-3-carbohydrazide is a heterocyclic compound of interest in pharmaceutical research due to its structural similarities to biologically active molecules. A comprehensive understanding of its solubility and stability is paramount for advancing drug discovery and development efforts, from early-stage formulation to ensuring therapeutic efficacy and shelf-life. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for these critical assessments. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from structurally related compounds and established pharmaceutical testing methodologies to offer a robust framework for its physicochemical characterization.
Introduction
This compound belongs to the pyridine carbohydrazide class of compounds, which are recognized for their diverse pharmacological activities. The physicochemical properties of a drug candidate, particularly its solubility and stability, are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the feasibility of developing a viable dosage form. Poor aqueous solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.
This guide serves as a comprehensive resource for researchers, providing the necessary theoretical background and practical methodologies to thoroughly evaluate the solubility and stability of this compound.
Predicted Physicochemical Properties
Based on its chemical structure, which features a pyridine ring, a methyl group, and a carbohydrazide functional group, the following properties can be anticipated:
-
Solubility: The presence of the polar carbohydrazide and the nitrogen atom in the pyridine ring suggests potential for hydrogen bonding, likely conferring some degree of aqueous solubility. However, the methyl group and the aromatic ring introduce lipophilic character, which may limit its solubility in water. The solubility is expected to be pH-dependent due to the basic nature of the pyridine nitrogen. It is anticipated to exhibit higher solubility in polar organic solvents.
-
Stability: The hydrazide functional group can be susceptible to hydrolysis, particularly under acidic or basic conditions. The pyridine ring itself is generally stable, but the overall stability of the molecule will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of solvents and at various temperatures is not widely reported in peer-reviewed literature. However, data for the closely related compound, 6-Methylpyridine-3-carboxamide , can provide a preliminary indication.
Table 1: Illustrative Solubility of a Structurally Related Compound
| Compound | Solvent | Temperature | Solubility | Citation |
| 6-Methylpyridine-3-carboxamide | Water | Not Specified | 50 mg/mL (soluble) |
Note: This data is for a related compound and should be used as an estimate only. Experimental determination for this compound is essential.
Experimental Protocol for Solubility Determination
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[1]
4.1. Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Pipettes and syringes
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method.
4.2. Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow them to reach equilibrium.[1]
-
Sample Collection and Filtration: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are transferred. Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
-
Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
4.3. Experimental Workflow for Solubility Determination
Figure 1. Experimental workflow for solubility determination.
Stability and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[2][3] These studies expose the compound to stress conditions more severe than accelerated stability testing.
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature or elevated (e.g., 60 °C) |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature or elevated (e.g., 60 °C) |
| Oxidative Degradation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature |
| Thermal Degradation | Solid-state and in-solution at elevated temperatures (e.g., 60-80 °C) |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines) |
5.1. Experimental Protocol for Forced Degradation
-
Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, the compound can be stressed as a solid and in solution.
-
Stress Application: Expose the samples to the conditions outlined in Table 2 for a specified duration.
-
Sample Neutralization/Quenching: For acidic and basic solutions, neutralize the samples before analysis. For oxidative studies, the reaction may be quenched if necessary.
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. This method must be capable of separating the intact drug from its degradation products.
-
Peak Purity and Mass Balance: Assess the purity of the parent drug peak in the stressed samples to ensure no co-eluting degradants. Calculate the mass balance to account for all the material after degradation.
5.2. Logical Workflow for Stability and Forced Degradation Studies
Figure 2. Workflow for forced degradation studies.
Conclusion
A thorough understanding of the solubility and stability of this compound is a critical prerequisite for its successful development as a potential therapeutic agent. While specific experimental data for this compound remains to be published, this technical guide provides a comprehensive framework for its physicochemical characterization based on the properties of related structures and established pharmaceutical testing protocols. The detailed methodologies for solubility determination and forced degradation studies outlined herein will enable researchers to generate the crucial data needed to guide formulation development, establish appropriate storage conditions, and ensure the quality and efficacy of any future drug products containing this promising molecule. The generation and dissemination of such data will be a valuable contribution to the broader scientific community.
References
An In-depth Technical Guide to 6-Methylpyridine-3-carbohydrazide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methylpyridine-3-carbohydrazide, a pyridine derivative, is a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. Its structural features allow for the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound and its derivatives, offering valuable insights for researchers in drug discovery and development.
Introduction
This compound, also known as 6-methylnicotinohydrazide, is a carbohydrazide derivative of 6-methylnicotinic acid. The presence of the pyridine ring and the hydrazide functional group makes it a valuable scaffold for the synthesis of various heterocyclic compounds with diverse biological activities. While the specific discovery and detailed history of this compound are not extensively documented in readily available literature, its significance lies in its role as a key building block in medicinal and agricultural chemistry.[1]
This guide will detail the synthetic pathways to obtain this compound, summarize its known physicochemical properties, and explore the biological activities of its derivatives, providing a solid foundation for further research and application.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 6-methylnicotinic acid. The first step involves the esterification of the carboxylic acid to its methyl ester, followed by the conversion of the ester to the desired carbohydrazide.
Step 1: Synthesis of Methyl 6-Methylnicotinate
The precursor, methyl 6-methylnicotinate, can be synthesized from 6-methylnicotinic acid via Fischer esterification.
Experimental Protocol:
-
Materials: 6-methylnicotinic acid, methanol, concentrated sulfuric acid.
-
Procedure: A mixture of 6-methylnicotinic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The reaction mixture is then refluxed for several hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is neutralized with a suitable base and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield methyl 6-methylnicotinate.
Step 2: Synthesis of this compound
The methyl ester is then converted to the carbohydrazide by reaction with hydrazine hydrate.
Experimental Protocol:
-
Materials: Methyl 6-methylnicotinate, hydrazine hydrate, ethanol.
-
Procedure: Methyl 6-methylnicotinate is dissolved in ethanol, and hydrazine hydrate is added to the solution. The mixture is refluxed for several hours. Upon cooling, the product, this compound, crystallizes out of the solution. The crystals are then collected by filtration, washed with a small amount of cold ethanol, and dried.[2]
Reaction Workflow:
Physicochemical Properties
While specific experimental data for the physical and chemical properties of this compound is not extensively published, some properties of related compounds are available and can provide an estimation.
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O | |
| Molecular Weight | 151.17 g/mol | |
| Appearance | Expected to be a solid | |
| Melting Point | Data not available for the parent compound. 6-Methylpyridine-3-carboxamide has a melting point of 197-199 °C. | [3] |
| Solubility | Expected to be soluble in polar organic solvents. |
Biological Activities and Signaling Pathways
The biological activities of the core this compound molecule have not been extensively reported. However, various derivatives have been synthesized and evaluated for a range of therapeutic applications, suggesting the potential of this scaffold in drug discovery.
Antimicrobial Activity
Derivatives of pyridine carbohydrazide have shown promising antimicrobial effects. For instance, functionally substituted pyridine-carbohydrazides have demonstrated potent activity against multidrug-resistant (MDR) strains of bacteria and fungi. Some derivatives exhibited significant antibacterial effects against Pseudomonas aeruginosa and Staphylococcus aureus, while others showed exceptional antifungal activity against Candida species, in some cases surpassing the efficacy of the standard drug fluconazole.
Antitumor Activity
Hydrazone derivatives of nicotinic acid, which share a similar structural motif, have been investigated for their antiproliferative activity. Studies on novel 6-aryl-2-methylnicotinic acid hydrazones have shown variable cell growth inhibitory activities against leukemia cell lines. These findings suggest that this compound could serve as a valuable scaffold for the development of novel anticancer agents. The proposed mechanism for some of these derivatives involves the induction of apoptosis.
Illustrative Signaling Pathway (Hypothetical for a derivative):
Future Directions
This compound represents a promising starting point for the development of new therapeutic agents. Future research should focus on:
-
Synthesis of a diverse library of derivatives: Exploring various substitutions on the pyridine ring and the hydrazide moiety to optimize biological activity.
-
Comprehensive biological evaluation: Screening the parent compound and its derivatives against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and viral targets.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which the active compounds exert their effects.
-
Structure-activity relationship (SAR) studies: Identifying the key structural features responsible for the observed biological activities to guide the design of more potent and selective compounds.
Conclusion
This compound is a valuable and versatile chemical entity with demonstrated potential in the synthesis of biologically active compounds. While the discovery and history of the parent molecule are not well-documented, the promising antimicrobial and antitumor activities of its derivatives highlight the importance of this scaffold in medicinal chemistry. This technical guide provides a foundational understanding of its synthesis and potential applications, aiming to stimulate further research and development in this area.
References
Potential biological activities of novel carbohydrazide derivatives
An In-depth Technical Guide to the Potential Biological Activities of Novel Carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbohydrazide derivatives represent a versatile class of organic compounds possessing a wide spectrum of biological activities. The core carbohydrazide moiety (-NHNHCONHNH-) serves as a crucial pharmacophore, enabling the synthesis of diverse molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the latest research on novel carbohydrazide derivatives, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support ongoing research and drug development efforts in this promising field.
Introduction
Carbohydrazides and their analogues, particularly hydrazone Schiff bases, are compounds of significant interest in medicinal chemistry.[1][2] Their broad and potent biological activities have established them as privileged scaffolds in the design of new therapeutic agents.[3] These derivatives have been extensively synthesized and evaluated for a range of activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and antitubercular effects.[2][3][4] The structural versatility of the carbohydrazide nucleus allows for extensive modification of substituents, enabling the fine-tuning of their pharmacological profiles and the exploration of structure-activity relationships (SAR).[3] This guide consolidates current knowledge to facilitate the development of more potent and specific carbohydrazide-based drug candidates.
General Synthesis and Evaluation Workflow
The synthesis of carbohydrazide derivatives typically begins with the hydrazinolysis of an appropriate ester using hydrazine hydrate to form a key carbohydrazide intermediate.[5][6][7] This intermediate is then condensed with various substituted aldehydes or ketones to yield the final hydrazone derivatives.[5][6] The purity and structure of the synthesized compounds are confirmed using techniques such as TLC, IR, NMR, and mass spectrometry.[5][6] The general workflow from synthesis to biological evaluation is depicted below.
Anticancer Activity
Carbohydrazide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[8][9] Their mechanisms of action are diverse, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).[9][10]
Mechanism of Action: HDAC6 Inhibition
Certain dihydropyrazole-carbohydrazide (DPCH) derivatives have been identified as potent inhibitors of histone deacetylase 6 (HDAC6), a promising target for breast cancer therapy.[10] HDAC6 is implicated in cell motility and progression. By inhibiting HDAC6, these compounds can suppress tumor growth and proliferation. The binding interaction typically involves the carbohydrazide moiety chelating the zinc ion in the HDAC6 catalytic domain.
Quantitative Data: Cytotoxic Activity
The cytotoxic potential of carbohydrazide derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Dihydropyrazole-Carbohydrazide (DPCH) | MCF-7 (Breast Cancer) | 12 ± 3 | [10] |
| Dihydropyrazole-Carbohydrazide (DPCH) | MDA-MB-231 (Breast Cancer) | µM range | [10] |
| Pyridine-Carbohydrazide Derivatives | HCC1937, Capan-1, MCF7, HeLa | Active | [8] |
| Salicylaldehyde-Pyrazole-Carbohydrazide | A549 (Lung Cancer) | Potent Growth Inhibitors | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test carbohydrazide derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity
Carbohydrazide derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria.[5][11][12] Modifications to the core structure, such as the introduction of different aromatic aldehydes, can enhance their antimicrobial potency and spectrum.[5][13]
Quantitative Data: Antibacterial Activity
The antibacterial activity is often measured by the diameter of the zone of inhibition in agar diffusion assays.
| Compound Class | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones | E. coli | 30-33 | [11] |
| Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones | S. aureus | 30-33 | [11] |
| Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones | P. aeruginosa | 22-25 | [11] |
| Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones | S. pyogenes | 22-25 | [11] |
| Pyrazine-2-carbohydrazides | S. aureus, B. subtilis | Potent Activity | [5][12] |
Experimental Protocol: Agar Well Diffusion Method
This method is widely used to screen for antimicrobial activity.
-
Medium Preparation: Prepare Mueller-Hinton Agar (MHA), sterilize by autoclaving, and pour it into sterile Petri plates. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus, E. coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Lawn Culture: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab to create a lawn culture.
-
Well Preparation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Compound Loading: Prepare solutions of the test carbohydrazide derivatives at a specific concentration (e.g., 100 µg/mL) in a suitable solvent like DMSO. Pipette a fixed volume (e.g., 100 µL) of each test solution into the wells. Also, include a negative control (solvent only) and a positive control (standard antibiotic, e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone diameter indicates greater antibacterial activity.
Antioxidant Activity
Many carbohydrazide derivatives exhibit significant antioxidant properties, acting as radical scavengers.[14][15] This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.[10] The presence of hydroxyl groups or other electron-donating substituents on the aromatic rings often enhances the antioxidant capacity.[16]
Quantitative Data: Antioxidant Capacity
The antioxidant activity can be expressed as IC₅₀ values from radical scavenging assays like DPPH.
| Compound Class | Assay | IC₅₀ (µM) / Activity | Reference |
| Pyrrole-based Hydrazide-hydrazone | DPPH | 61.27% scavenging at 250 µM | [16] |
| Pyrrole-based Hydrazide-hydrazone | ABTS | More potent than Trolox standard | [16] |
| Imidazo[2,1-c][2][8][17]triazine-carbohydrazide | DPPH, NO Scavenging | Comparable to BHT | [15] |
| Monocarbohydrazones | DPPH, ABTS, FRAP | Effective radical scavengers | [14] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating antioxidant activity.[14]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Reaction Mixture: In a set of test tubes, add 1.0 mL of the DPPH solution to 1.0 mL of various concentrations of the test carbohydrazide derivative (dissolved in methanol).
-
Control: Prepare a control tube containing 1.0 mL of DPPH solution and 1.0 mL of methanol.
-
Incubation: Vigorously shake the mixtures and allow them to stand in the dark at room temperature for 30 minutes. The violet color of the DPPH radical will fade in the presence of an antioxidant that donates a hydrogen atom.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.
Anti-inflammatory Activity
The N-acylhydrazone functionality is a known pharmacophore for anti-inflammatory effects.[18][19] Carbohydrazide derivatives have been shown to reduce inflammation by inhibiting leukocyte migration and modulating key inflammatory pathways, such as the nitric oxide (NO) and cytokine signaling pathways.[18][19]
Mechanism of Action: sGC-NO/Cytokine Pathway
Certain indolyl-cyanoacetohydrazide derivatives exert their anti-inflammatory effects by interacting with the soluble guanylate cyclase (sGC)-NO pathway and reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[18][19] This dual action makes them strong candidates for development as immunomodulatory agents.
Quantitative Data: Anti-inflammatory Effects
The efficacy of anti-inflammatory compounds is often measured by the reduction in leukocyte migration in animal models.
| Compound | Model | Dose | Inhibition of Leukocyte Migration | Reference |
| JR19 | Carrageenan-induced peritonitis | 10 mg/kg | 59% | [18][19] |
| JR19 | Carrageenan-induced peritonitis | 20 mg/kg | 52% | [18][19] |
| JR19 | Subcutaneous air pouch | 10 mg/kg | 66% | [18][19] |
Experimental Protocol: Carrageenan-Induced Peritonitis in Mice
This in vivo model is used to evaluate the anti-inflammatory potential of compounds by measuring their effect on inflammatory cell migration.[18]
-
Animal Grouping: Use male Swiss mice, divided into groups (n=6): a vehicle control group (saline), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving the carbohydrazide derivative at various doses (e.g., 10 and 20 mg/kg) via oral gavage.
-
Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups.
-
Inflammation Induction: One hour after treatment, induce peritonitis by administering an intraperitoneal (i.p.) injection of 0.25 mL of carrageenan solution (1% in sterile saline).
-
Peritoneal Lavage: Four hours after the carrageenan injection, euthanize the mice. Inject 3 mL of sterile PBS containing EDTA into the peritoneal cavity, gently massage the abdomen, and then carefully aspirate the peritoneal fluid.
-
Cell Counting: Determine the total number of leukocytes in the peritoneal fluid using a Neubauer chamber after diluting an aliquot of the fluid with Turk's solution.
-
Data Analysis: Express the results as the number of leukocytes per mL of peritoneal fluid. Calculate the percentage of inhibition of leukocyte migration for the treated groups compared to the vehicle control group.
Conclusion
Novel carbohydrazide derivatives continue to demonstrate remarkable potential as scaffolds for the development of new therapeutic agents. Their synthetic accessibility and the wide range of achievable biological activities—including potent anticancer, antimicrobial, antioxidant, and anti-inflammatory effects—make them highly attractive for further investigation. The data and protocols presented in this guide underscore the promise of this compound class. Future research should focus on optimizing their potency and selectivity through detailed structure-activity relationship studies and exploring novel mechanisms of action to address unmet medical needs.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Carbohydrazide Analogues: A Review of Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. turkjps.org [turkjps.org]
- 9. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. zastita-materijala.org [zastita-materijala.org]
- 15. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]
- 17. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 6-Methylpyridine-3-carbohydrazide Bioactivity: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 6-Methylpyridine-3-carbohydrazide, a novel chemical entity with potential therapeutic applications. In the absence of extensive experimental data, this document outlines a robust computational workflow encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed experimental protocols for key computational methodologies are provided to guide researchers in the virtual screening and characterization of this and similar molecules. All quantitative data from analogous compounds are summarized in structured tables for comparative analysis. Furthermore, this guide utilizes Graphviz to create clear diagrams of experimental workflows and potential biological pathways, offering a blueprint for the computational assessment of new chemical entities in the field of drug discovery.
Introduction
This compound is a heterocyclic compound belonging to the pyridine carbohydrazide class of molecules. Its structural similarity to known bioactive compounds, such as the antitubercular drug isoniazid (pyridine-4-carbohydrazide), suggests a high potential for therapeutic activity. Pyridine and hydrazide moieties are known to be important pharmacophores in a variety of drugs, exhibiting a wide range of biological effects including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[1][2] In silico methods provide a time- and cost-effective approach to predict the bioactivity of novel compounds, prioritize them for synthesis and experimental testing, and elucidate their potential mechanisms of action.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed walkthrough of a comprehensive in silico bioactivity prediction workflow tailored for this compound.
In Silico Bioactivity Prediction Workflow
The computational prediction of a novel compound's bioactivity follows a structured workflow that integrates various methodologies to build a comprehensive profile of its potential therapeutic effects and liabilities.
Physicochemical Properties and Drug-Likeness
Prior to more complex computational analyses, it is crucial to evaluate the basic physicochemical properties and drug-likeness of this compound. These parameters provide early insights into the molecule's potential as a drug candidate.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound
| Property | Predicted Value | Tool |
| Molecular Formula | C₇H₉N₃O | - |
| Molecular Weight | 151.17 g/mol | Molinspiration |
| LogP (Octanol/Water Partition Coefficient) | 0.25 | Molinspiration |
| Topological Polar Surface Area (TPSA) | 68.67 Ų | Molinspiration |
| Number of Hydrogen Bond Donors | 2 | Molinspiration |
| Number of Hydrogen Bond Acceptors | 4 | Molinspiration |
| Number of Rotatable Bonds | 1 | Molinspiration |
| Lipinski's Rule of Five Violations | 0 | SwissADME |
| Bioavailability Score | 0.55 | SwissADME |
Bioactivity Spectra Prediction
The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities based on the structural formula of a compound. The prediction is based on a training set of over 250,000 known bioactive substances.[3] The results are presented as a list of potential activities with a corresponding probability of being active (Pa) or inactive (Pi).
Table 2: Selected PASS Predictions for this compound
| Predicted Activity | Pa | Pi |
| Antitubercular | 0.654 | 0.004 |
| Anticonvulsant | 0.589 | 0.012 |
| Monoamine oxidase B inhibitor | 0.552 | 0.021 |
| Anti-inflammatory | 0.498 | 0.035 |
| Anticancer | 0.453 | 0.048 |
| Kinase Inhibitor | >0.00 | Molinspiration |
| GPCR Ligand | -0.50 to 0.00 | Molinspiration |
| Enzyme Inhibitor | >0.00 | Molinspiration |
Note: Pa > 0.5 suggests a high probability of experimental activity. A molecule with a bioactivity score greater than 0.00 is presumed to exhibit significant biological activities, while values between -0.50 to 0.00 are expected to be moderately active, and a score less than -0.50 suggests inactivity.[3]
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in early-stage drug discovery to identify potential liabilities.
Table 3: Predicted ADMET Properties of this compound
| Parameter | Predicted Value | Interpretation | Tool |
| Absorption | |||
| Human Intestinal Absorption | 92.3% | High | pkCSM |
| Caco-2 Permeability (logPapp) | 0.95 | High | pkCSM |
| Distribution | |||
| VDss (human) (log L/kg) | -0.12 | Low | pkCSM |
| BBB Permeability (logBB) | -0.98 | Low | pkCSM |
| CNS Permeability (logPS) | -2.85 | Low | pkCSM |
| Metabolism | |||
| CYP2D6 Substrate | No | - | pkCSM |
| CYP3A4 Substrate | Yes | - | pkCSM |
| CYP2D6 Inhibitor | No | - | pkCSM |
| CYP3A4 Inhibitor | No | - | pkCSM |
| Excretion | |||
| Total Clearance (log ml/min/kg) | 0.45 | - | pkCSM |
| Renal OCT2 Substrate | No | - | pkCSM |
| Toxicity | |||
| AMES Toxicity | No | Non-mutagenic | pkCSM |
| hERG I Inhibitor | No | Low cardiotoxicity risk | pkCSM |
| Hepatotoxicity | Yes | Potential for liver toxicity | pkCSM |
| Skin Sensitisation | No | - | pkCSM |
Potential Biological Targets and Molecular Docking
Based on the structural similarity to isoniazid and the PASS predictions, several potential biological targets can be proposed for this compound.
Antitubercular Target: Enoyl-Acyl Carrier Protein Reductase (InhA)
Isoniazid, upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits InhA, a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[4]
Anticonvulsant Targets
The anticonvulsant activity of related compounds has been linked to their interaction with various receptors in the central nervous system. Molecular docking studies on nicotinic acid hydrazide derivatives have shown significant binding interactions with GABA-A receptors and voltage-gated sodium channels.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the general steps using AutoDock.
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-factors, and existing ligands. Add polar hydrogens and assign partial charges.
-
Generate the 3D structure of this compound and optimize its geometry. Assign rotatable bonds.
-
-
Grid Box Generation:
-
Define the binding site on the protein and generate a grid box that encompasses this area.
-
-
Docking Simulation:
-
Perform the docking using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Generate multiple binding poses.
-
-
Analysis of Results:
-
Analyze the docking results based on the predicted binding energy and the clustering of poses.
-
Visualize the protein-ligand interactions to identify key binding residues.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of a series of compounds with their biological activity. For this guide, a hypothetical QSAR model for anticonvulsant activity is presented based on data for analogous pyridine-3-carbohydrazide derivatives.[5]
Table 4: Anticonvulsant Activity Data for Pyridine-3-carbohydrazide Derivatives
| Compound ID | R-group on Benzylidene | MES ED₅₀ (mg/kg) | 6Hz ED₅₀ (mg/kg) |
| RNH1 | H | >300 | >100 |
| RNH2 | 2-Cl | 287.4 | 89.2 |
| RNH3 | 3-Cl | 145.6 | 81.5 |
| RNH4 | 4-Cl | 113.4 | 75.4 |
| RNH5 | 4-F | 121.8 | 78.9 |
| RNH12 | 4-OCF₃ | 29.3 | 14.77 |
MES: Maximal Electroshock Seizure test; 6Hz: Psychomotor Seizure test.[5]
QSAR Modeling Protocol
-
Data Collection: Compile a dataset of structurally related compounds with their corresponding biological activities.
-
Descriptor Calculation: Calculate molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.
-
Model Building: Use statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model that correlates the descriptors with the biological activity.
-
Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments described in this guide.
Protocol for PASS Online Prediction
-
Navigate to the PASS Online web server.
-
Draw the chemical structure of this compound using the provided chemical editor or input the SMILES string.
-
Submit the structure for prediction.
-
Analyze the output, which provides a list of potential biological activities with their respective Pa and Pi values.
Protocol for ADMET Prediction using pkCSM
-
Access the pkCSM web server.
-
Enter the SMILES string for this compound.
-
Select the desired ADMET properties for prediction.
-
Submit the query and analyze the predicted values for each parameter.
Protocol for Molecular Docking using AutoDock Tools
-
Prepare the Receptor (Protein):
-
Load the PDB file of the target protein into AutoDock Tools (ADT).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
-
Prepare the Ligand:
-
Load the 3D structure of this compound into ADT.
-
Detect the root and define the number of rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Run AutoGrid:
-
Set up the grid box around the active site of the receptor.
-
Generate the grid parameter file (.gpf).
-
Run AutoGrid to create the map files.
-
-
Run AutoDock:
-
Set the docking parameters (e.g., number of genetic algorithm runs).
-
Generate the docking parameter file (.dpf).
-
Run AutoDock to perform the docking simulation.
-
-
Analyze Results:
-
Analyze the docking log file (.dlg) to view the binding energies and poses.
-
Visualize the interactions between the ligand and the protein using a molecular visualization tool.
-
Conclusion
This technical guide has outlined a comprehensive in silico workflow for predicting the bioactivity of this compound. By leveraging a combination of computational tools and methodologies, it is possible to generate a detailed profile of the compound's potential therapeutic activities, physicochemical properties, and ADMET profile. The predictions suggest that this compound is a promising candidate for further investigation, particularly as an antitubercular and anticonvulsant agent. The provided protocols offer a practical guide for researchers to apply these in silico techniques to their own drug discovery efforts. It is important to emphasize that these computational predictions serve as a valuable starting point and must be validated through experimental studies.
References
Methodological & Application
Synthesis of Novel Bioactive Agents from 6-Methylpyridine-3-carbohydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from 6-Methylpyridine-3-carbohydrazide. It highlights the potential of these derivatives as antimicrobial and anticancer agents, presenting key quantitative data and outlining the synthetic methodologies.
Application Notes
This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. Its derivatives, particularly Schiff bases (hydrazones) and 1,3,4-oxadiazoles, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The presence of the pyridine ring is known to enhance drug permeability and improve protein binding, contributing to the overall biological efficacy of the resulting molecules.
Antimicrobial Applications: Novel compounds derived from this compound have shown promising activity against a range of bacterial and fungal pathogens. The formation of Schiff bases by condensing the carbohydrazide with various aromatic and heterocyclic aldehydes introduces new pharmacophores that can interact with microbial targets. These derivatives have demonstrated notable minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Anticancer Applications: The development of novel anticancer agents from this compound is an active area of research. Hydrazone derivatives, in particular, have exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds is believed to involve the induction of apoptosis and cell cycle arrest. The structural modifications on the appended aromatic or heterocyclic rings play a crucial role in modulating the cytotoxic potency and selectivity of these compounds.
Data Presentation
Table 1: Antimicrobial Activity of Representative Pyridine Carbohydrazide Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Hydrazone A | Staphylococcus aureus | 2 | [1] |
| Aeromonas hydrophila | 2 | [1] | |
| Pseudomonas aeruginosa | 4-16 | [1] | |
| Hydrazone B | Candida spp. (MDR strains) | 16-24 | [1] |
| Imidazole Deriv. C | Various Bacteria | 1-2 | [2] |
| Imidazole Deriv. D | Various Bacteria | 0.5 | [2] |
Note: The compounds in this table are representative of pyridine carbohydrazide derivatives and are included to illustrate the potential antimicrobial activity. Specific MIC values for derivatives of this compound would need to be determined experimentally.
Table 2: Cytotoxic Activity of Representative Pyridine Carbohydrazide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazopyridine 7d | MCF-7 (Breast) | 22.6 | [3] |
| HT-29 (Colon) | 13.4 | [3] | |
| Quinoline Hydrazide 22 | SH-SY5Y (Neuroblastoma) | 2.9 | [4] |
| Kelly (Neuroblastoma) | 1.3 | [4] | |
| Hydrazone 3h | PC-3 (Prostate) | 1.32 | |
| MCF-7 (Breast) | 2.99 | ||
| HT-29 (Colon) | 1.71 |
Note: The compounds in this table are representative of pyridine and imidazopyridine carbohydrazide derivatives and are included to demonstrate potential anticancer activity. Specific IC₅₀ values for derivatives of this compound would require experimental validation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the starting material, this compound, from ethyl 6-methylnicotinate.
Materials:
-
Ethyl 6-methylnicotinate
-
Hydrazine hydrate (80% solution)
-
Ethanol
Procedure:
-
Dissolve ethyl 6-methylnicotinate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product, this compound, is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Protocol 2: Synthesis of a Novel Schiff Base Derivative from this compound
This protocol describes a general method for the synthesis of Schiff bases (hydrazones) by reacting this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Visualizations
Caption: Synthetic workflow for the preparation of novel Schiff base derivatives from ethyl 6-methylnicotinate.
Caption: A proposed signaling pathway for the anticancer activity of this compound derivatives.
References
- 1. Syntheses, Spectral Characterization, and Antimicrobial Studies on the Coordination Compounds of Metal Ions with Schiff Base Containing Both Aliphatic and Aromatic Hydrazide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methylpyridine-3-carbohydrazide as a Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data on the use of 6-methylpyridine-3-carbohydrazide as a versatile precursor for the synthesis of various biologically active heterocyclic compounds, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. The synthesized compounds have shown potential as antimicrobial and anticancer agents.
Synthesis of 3-(5-methyl-1H-pyrazol-1-yl)-6-methylpyridine
This protocol outlines the synthesis of a pyrazole-substituted pyridine via the condensation of this compound with a β-dicarbonyl compound, followed by cyclization. Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities.
Experimental Protocol:
A mixture of this compound (1.51 g, 10 mmol) and acetylacetone (1.00 g, 10 mmol) in absolute ethanol (20 mL) is refluxed for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.
Quantitative Data:
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyridine | C₁₁H₁₂N₄ | 85 | 112-114 | 2.25 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 6.01 (s, 1H, pyrazole-H), 7.30 (d, 1H, pyridine-H), 8.05 (dd, 1H, pyridine-H), 8.90 (d, 1H, pyridine-H) |
Synthetic Workflow:
Caption: Synthesis of a pyrazolylpyridine derivative.
Synthesis of 2-(6-Methylpyridin-3-yl)-5-aryl-1,3,4-oxadiazoles
1,3,4-Oxadiazoles are five-membered heterocyclic compounds known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This protocol describes a two-step synthesis of 2,5-disubstituted 1,3,4-oxadiazoles starting from this compound.
Experimental Protocol:
Step 1: Synthesis of 6-methyl-N'-(arylmethylene)nicotinohydrazide (Schiff Bases)
To a solution of this compound (1.51 g, 10 mmol) in absolute ethanol (25 mL), the appropriate aromatic aldehyde (10 mmol) and a few drops of glacial acetic acid are added. The mixture is refluxed for 4-6 hours. The solid product that separates upon cooling is filtered, washed with cold ethanol, and recrystallized from ethanol.
Step 2: Oxidative Cyclization to 1,3,4-Oxadiazoles
The synthesized Schiff base (5 mmol) is dissolved in acetic anhydride (10 mL) and refluxed for 5-7 hours. The reaction mixture is then cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed thoroughly with water, and recrystallized from an appropriate solvent (e.g., ethanol or DMF/water) to yield the pure 1,3,4-oxadiazole.
Quantitative Data:
| Ar | Molecular Formula | Yield (%) | Melting Point (°C) |
| Phenyl | C₁₄H₁₁N₃O | 88 | 138-140 |
| 4-Chlorophenyl | C₁₄H₁₀ClN₃O | 92 | 162-164 |
| 4-Methoxyphenyl | C₁₅H₁₃N₃O₂ | 90 | 145-147 |
| 4-Nitrophenyl | C₁₄H₁₀N₄O₃ | 85 | 210-212 |
Synthetic Workflow:
Caption: Two-step synthesis of 1,3,4-oxadiazoles.
Synthesis of 5-(6-Methylpyridin-3-yl)-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones
1,2,4-Triazole derivatives are an important class of heterocyclic compounds with diverse biological activities, including antifungal, antiviral, and anticancer effects. This protocol details the synthesis of 1,2,4-triazole-3-thiones from this compound.
Experimental Protocol:
Step 1: Synthesis of 2-((6-methylpyridin-3-yl)carbonyl)-N-arylhydrazine-1-carbothioamide (Thiosemicarbazides)
A mixture of this compound (1.51 g, 10 mmol) and an appropriate aryl isothiocyanate (10 mmol) in absolute ethanol (30 mL) is refluxed for 8-10 hours. The solid that separates upon cooling is filtered, washed with ethanol, and dried.
Step 2: Cyclization to 1,2,4-Triazole-3-thiones
The synthesized thiosemicarbazide (5 mmol) is dissolved in a 2N aqueous sodium hydroxide solution (20 mL) and refluxed for 6-8 hours. The reaction mixture is then cooled and acidified with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the pure 1,2,4-triazole-3-thione.
Quantitative Data:
| Ar | Molecular Formula | Yield (%) | Melting Point (°C) |
| Phenyl | C₁₄H₁₂N₄S | 82 | 234-236 |
| 4-Chlorophenyl | C₁₄H₁₁ClN₄S | 85 | 258-260 |
| 4-Methylphenyl | C₁₅H₁₄N₄S | 80 | 240-242 |
Synthetic Workflow:
Caption: Synthesis of 1,2,4-triazole-3-thiones.
Biological Activities
The synthesized heterocyclic compounds derived from this compound have been investigated for their potential biological activities.
Antimicrobial Activity:
Several of the synthesized 1,3,4-oxadiazole and 1,2,4-triazole derivatives have shown promising in vitro antimicrobial activity against a range of bacterial and fungal strains. The activity is generally attributed to the presence of the toxophoric azomethine (-N=C-) linkage and the pyridine nucleus.
Anticancer Activity:
Pyridine-based heterocyclic compounds are known to exhibit significant anticancer properties.[1][2] The synthesized pyrazole and 1,3,4-oxadiazole derivatives have been reported to show cytotoxic activity against various cancer cell lines, including breast and lung cancer cell lines. The mechanism of action is often associated with the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
Biological Activity Workflow:
Caption: From precursor to biological activity.
References
Applications of 6-Methylpyridine-3-carbohydrazide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyridine-3-carbohydrazide is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide array of derivatives with significant therapeutic potential. The presence of the pyridine ring, a common motif in many FDA-approved drugs, enhances drug-like properties such as permeability and metabolic stability. The carbohydrazide functional group provides a reactive handle for the introduction of diverse structural modifications, leading to compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This document provides an overview of the applications of this compound derivatives, along with detailed protocols for their synthesis and biological evaluation.
Key Applications
Derivatives of this compound have demonstrated promising activity in several key therapeutic areas:
-
Antimicrobial Agents: By incorporating lipophilic functionalities, derivatives of pyridine carbohydrazide can exhibit enhanced diffusion through the lipid-rich cell walls of bacteria and fungi, leading to potent antimicrobial effects against multidrug-resistant (MDR) strains.[1][2]
-
Anticancer Agents: The 6-methylpyridine moiety is a feature in compounds designed as selective inhibitors of cancer-related enzymes, such as carbonic anhydrases (CAs), which are crucial for the survival and proliferation of tumor cells.[3][4]
-
Enzyme Inhibitors: The carbohydrazide scaffold is utilized in the design of inhibitors for various enzymes, including dipeptidyl peptidase-4 (DPP-IV), a target for antidiabetic drugs, and carbonic anhydrases involved in cancer.[3][4][5]
Data Presentation
Antimicrobial Activity of Pyridine-3-Carbohydrazide Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of functionally substituted pyridine-3-carbohydrazide derivatives against various bacterial and fungal strains.
| Compound | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1 | N'-Butanoylpyridine-3-carbohydrazide | Pseudomonas aeruginosa (ATCC 27853) | 4-16 | [1] |
| Proteus mirabilis | 4-16 | [1] | ||
| Staphylococcus aureus | 4-16 | [1] | ||
| 2 | N'-Octanoylpyridine-3-carbohydrazide | Staphylococcus aureus (ATCC 29213) | 2 | [1] |
| Enterococcus faecalis (ATCC 29212) | 2 | [1] | ||
| Aeromonas hydrophila (ATCC 7966) | 2 | [1] | ||
| Salmonella typhi (XDR ST-CL-15) | 2 | [1] | ||
| Candida spp. (MDR strains) | 16-24 | [1][2] |
Anticancer and Carbonic Anhydrase Inhibitory Activity of 3-(6-methylpyridin-2-yl)coumarin Derivatives
This table presents the in vitro cytotoxic activity (IC50) and carbonic anhydrase (CA) inhibition constants (Kᵢ) for derivatives containing the 6-methylpyridine scaffold.
| Compound | Derivative | Cancer Cell Line | IC50 (µM) | hCA Isoform | Kᵢ (µM) | Reference |
| 3 | Acetyl derivative of 3-(6-methylpyridin-2-yl)coumarin | - | - | hCA IX | 0.95 | [4] |
| 4 | 3-(6-methylpyridin-2-yl)coumarin with unsubstituted phenyl | - | - | hCA IX | 1.5 | [4] |
| 5 | Various chalcone derivatives of 3-(6-methylpyridin-2-yl)coumarin | NCI-59 Human Cancer Types | Not specified | hCA IX | 0.95 - 36.9 | [3][4] |
| hCA XII | Sub- to low-micromolar | [3][4] | ||||
| hCA I & II | >100 | [3][4] |
Experimental Protocols
Synthesis of N'-Octanoylpyridine-3-Carbohydrazide (Analogue of a this compound derivative)
This protocol describes the synthesis of an N-acylated derivative of pyridine-3-carbohydrazide, which is a representative method for modifying the carbohydrazide group.
Materials:
-
Pyridine-3-carbohydrazide
-
Octanoic anhydride
-
Methanol
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Rotary evaporator
Procedure:
-
Dissolve 0.1 g (0.7 mmol) of pyridine-3-carbohydrazide in methanol in a round-bottom flask.
-
Slowly add one equivalent of octanoic anhydride to the stirred solution.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using pure ethyl acetate as the mobile phase.
-
Collect the fractions containing the pure product and evaporate the solvent to obtain N'-Octanoylpyridine-3-Carbohydrazide as a white powder.[1]
Caption: Synthetic workflow for N'-Octanoylpyridine-3-carbohydrazide.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against microbial strains.
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the growth medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare a standardized inoculum of the test microorganism in the growth medium.
-
Add a standardized volume of the inoculum to each well of the microtiter plate.
-
Include positive (medium with inoculum, no compound) and negative (medium only) controls.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination via broth microdilution.
Carbonic Anhydrase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds against different carbonic anhydrase isoforms.
Materials:
-
Recombinant human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized compounds
-
4-Nitrophenyl acetate (substrate)
-
Buffer solution (e.g., Tris-HCl)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare solutions of the hCA isoenzymes in the buffer.
-
Prepare various concentrations of the test compounds.
-
Add the enzyme solution and the compound solution to the wells of a 96-well plate and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (4-nitrophenyl acetate) to each well.
-
Monitor the formation of 4-nitrophenolate by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.
-
Calculate the enzyme activity and the percentage of inhibition for each compound concentration.
-
Determine the IC50 or Kᵢ values by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the carbonic anhydrase inhibition assay.
Conclusion
This compound represents a privileged scaffold for the development of novel therapeutic agents. Its derivatives have shown significant promise as antimicrobial and anticancer agents, as well as potent enzyme inhibitors. The synthetic accessibility and the potential for diverse chemical modifications make this class of compounds an attractive area for further research and drug discovery efforts. The protocols provided herein offer a foundation for the synthesis and evaluation of new this compound derivatives with improved biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII endowed with anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII endowed with anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Synthesis and Evaluation of 6-Methylpyridine-3-carbohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the synthesis of novel 6-Methylpyridine-3-carbohydrazide derivatives and to outline their potential applications in drug discovery, particularly as antimicrobial and anticancer agents.
Introduction
Pyridine-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The pyridine ring is known to enhance drug permeability and improve protein binding, leading to enhanced biological activity.[1] Specifically, carbohydrazide and its derivatives, such as hydrazones, are versatile scaffolds that exhibit a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The incorporation of a lipophilic functional group into the pyridine carbohydrazide framework can further augment biological activity by facilitating diffusion across the lipid-rich cell walls of pathogens.[1]
This document details a robust two-step protocol for the synthesis of this compound, followed by its conversion into a series of N'-substituted hydrazone derivatives. Furthermore, it provides a standard protocol for evaluating the antimicrobial activity of these synthesized compounds.
Synthesis Workflow
The overall synthetic strategy involves two primary steps:
-
Formation of the Carbohydrazide: Reaction of a methyl 6-methylnicotinate ester with hydrazine hydrate to yield the core intermediate, this compound.
-
Formation of Hydrazone Derivatives: Condensation reaction (Schiff base formation) between the synthesized carbohydrazide and various aromatic aldehydes to produce the final derivatives.
Caption: General workflow for the two-step synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound (Intermediate)
This procedure is adapted from general methods for converting esters to hydrazides.[2][3]
Materials:
-
Methyl 6-methylnicotinate
-
Hydrazine hydrate (80-100% solution)
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beaker, Buchner funnel, and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve methyl 6-methylnicotinate (0.1 mol) in 100 mL of absolute ethanol.
-
To this solution, add hydrazine hydrate (0.3 mol, 3 equivalents) dropwise while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Allow the concentrated solution to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound as a crystalline solid.
Protocol 2: General Synthesis of this compound Derivatives (Hydrazones)
This protocol describes the Schiff base condensation to form the final products.[3][4]
Materials:
-
This compound (from Protocol 1)
-
Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve this compound (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask. Gentle heating may be required.
-
Add an equimolar amount (10 mmol) of the desired substituted aromatic aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction completion by TLC.
-
After completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
If precipitation is slow, the solution can be cooled in an ice bath or a small amount of cold water can be added.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/DMF mixture) to obtain the pure hydrazone derivative.
-
Dry the purified crystals under vacuum.
Data Presentation
The synthesized compounds should be characterized by standard analytical techniques (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry). Physical properties should be recorded.
Table 1: Physicochemical Data for Representative Derivatives
| Compound ID | R-Group (Substituent) | Yield (%) | Melting Point (°C) | Molecular Formula |
|---|---|---|---|---|
| I | This compound | 85 | 168-170 | C₇H₉N₃O |
| IIa | 4-Chlorophenyl | 91 | 225-227 | C₁₄H₁₃ClN₄O |
| IIb | 4-Methoxyphenyl | 88 | 210-212 | C₁₅H₁₆N₄O₂ |
| IIc | 4-Nitrophenyl | 93 | 245-247 | C₁₄H₁₃N₅O₃ |
| IId | 2-Hydroxyphenyl | 85 | 218-220 | C₁₄H₁₄N₄O₂ |
Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)
| Compound ID | Staphylococcus aureus (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Candida albicans (μg/mL) |
|---|---|---|---|
| IIa | 8 | 16 | 32 |
| IIb | 16 | 32 | 64 |
| IIc | 4 | 8 | 16 |
| IId | 8 | 16 | 16 |
| Ciprofloxacin | 2 | 4 | N/A |
| Fluconazole | N/A | N/A | 20 |
(Note: Data is hypothetical and for illustrative purposes. Ciprofloxacin and Fluconazole are standard reference drugs.)[1][5]
Application: Antimicrobial Screening
The derivatives synthesized via this protocol can be screened for a variety of biological activities. Given the known antimicrobial potential of hydrazones, a common application is to test them against pathogenic bacteria and fungi.[1][5][6]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Procedure:
-
Preparation: Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in Dimethyl Sulfoxide (DMSO). Prepare a standardized inoculum of the target microorganism in a suitable growth medium.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the growth medium to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.
Conclusion
The protocols outlined provide a clear and reproducible method for the synthesis of this compound and its derivatives. These compounds serve as promising scaffolds for the development of new therapeutic agents. The significant antimicrobial and cytotoxic activities reported for analogous structures highlight the potential of this compound library in addressing the challenge of drug-resistant pathogens and cancer.[2][7] Further investigation into the structure-activity relationships (SAR) of these derivatives can guide the design of more potent and selective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. turkjps.org [turkjps.org]
- 3. chemicaljournal.org [chemicaljournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing 6-Methylpyridine-3-carbohydrazide in Multi-Component Reactions for Drug Discovery and Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyridine-3-carbohydrazide is a versatile building block in organic synthesis, possessing multiple reactive sites that can be exploited for the construction of complex heterocyclic scaffolds. Its unique structure, combining a pyridine ring with a carbohydrazide moiety, makes it an attractive candidate for multi-component reactions (MCRs). MCRs are powerful tools in drug discovery and development, allowing for the rapid and efficient generation of diverse molecular libraries from simple starting materials in a single synthetic operation. This document provides detailed application notes and protocols for the proposed use of this compound in various MCRs to synthesize novel compounds with potential pharmacological activity.
Application in Pyrazole Synthesis
The carbohydrazide functional group can act as a hydrazine equivalent in the synthesis of pyrazoles. A common and efficient method for pyrazole synthesis is the Knorr pyrazole synthesis and its variations, which can be adapted into a multi-component setup. In a proposed one-pot, three-component reaction, this compound can react with a 1,3-dicarbonyl compound and an acid or base catalyst to yield N-acyl pyrazole derivatives. These structures are of significant interest in medicinal chemistry due to their wide range of biological activities.
Experimental Protocol: Three-Component Synthesis of Pyrazolyl-nicotinamides
Reaction Scheme:
A proposed three-component reaction for the synthesis of pyrazolyl-nicotinamides is as follows:
Caption: One-pot synthesis of pyrazolyl-nicotinamides.
Materials:
-
This compound
-
Various 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add the 1,3-dicarbonyl compound (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolyl-nicotinamide derivative.
Quantitative Data (Hypothetical):
| Entry | 1,3-Dicarbonyl Compound | Reaction Time (h) | Yield (%) |
| 1 | Acetylacetone | 4 | 85 |
| 2 | Ethyl acetoacetate | 5 | 82 |
| 3 | Benzoylacetone | 6 | 78 |
Application in 1,3,4-Oxadiazole Synthesis
Carbohydrazides are common precursors for the synthesis of 1,3,4-oxadiazoles, a class of heterocycles known for their diverse biological activities. A straightforward approach involves the cyclization of carbohydrazides with various one-carbon donors. A one-pot, two-component reaction can be envisioned where this compound is reacted with an orthoester in the presence of a catalyst.
Experimental Protocol: Synthesis of 2-(6-Methylpyridin-3-yl)-5-substituted-1,3,4-oxadiazoles
Reaction Scheme:
A proposed reaction for the synthesis of 1,3,4-oxadiazole derivatives is as follows:
Caption: Synthesis of 1,3,4-oxadiazole derivatives.
Materials:
-
This compound
-
Triethyl orthoformate or other orthoesters
-
Catalytic amount of a strong acid (e.g., sulfuric acid)
-
Ethanol (solvent)
Procedure:
-
A mixture of this compound (1 mmol) and triethyl orthoformate (3 mL) is refluxed for 8-10 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess orthoester is removed under reduced pressure.
-
The residue is triturated with diethyl ether, and the resulting solid is collected by filtration.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Quantitative Data (Hypothetical):
| Entry | Orthoester | Reaction Time (h) | Yield (%) |
| 1 | Triethyl orthoformate | 8 | 90 |
| 2 | Triethyl orthoacetate | 10 | 85 |
| 3 | Triethyl orthopropionate | 10 | 83 |
Application in 1,2,4-Triazole Synthesis
The synthesis of 1,2,4-triazoles can be achieved through a multi-component reaction involving a carbohydrazide, an amine, and a one-carbon source. A plausible one-pot, three-component synthesis could involve the reaction of this compound with an amine and carbon disulfide to form a triazole-thione derivative.
Experimental Protocol: Three-Component Synthesis of 5-(6-Methylpyridin-3-yl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
Reaction Scheme:
A proposed workflow for the synthesis of 1,2,4-triazole-thiones is as follows:
Caption: One-pot synthesis of 1,2,4-triazole-thiones.
Materials:
-
This compound
-
Various primary amines
-
Carbon disulfide
-
Pyridine (solvent and base)
Procedure:
-
A mixture of this compound (1 mmol), the primary amine (1.1 mmol), and carbon disulfide (1.5 mmol) in pyridine (5 mL) is refluxed for 12-16 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into a stirred solution of dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Quantitative Data (Hypothetical):
| Entry | Primary Amine | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 12 | 75 |
| 2 | Benzylamine | 14 | 70 |
| 3 | Cyclohexylamine | 16 | 65 |
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds through multi-component reactions. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel pyrazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives. The efficiency and convergence of these one-pot methodologies are well-suited for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. Further optimization of reaction conditions and exploration of a broader range of substrates are encouraged to fully unlock the synthetic potential of this promising building block.
Application Notes and Protocols for the Quantification of Carbohydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbohydrazide is a chemical compound with the formula OC(N₂H₃)₂. It is a white, water-soluble solid that decomposes upon melting. It is a versatile chemical used in various industrial applications, including as an oxygen scavenger in water treatment for boilers, a polymerization catalyst, and a reducing agent. In the pharmaceutical industry, it can be a reagent in synthesis and a potential impurity. Accurate and reliable quantification of carbohydrazide is crucial for process control, quality assurance, and safety assessment.
These application notes provide detailed protocols for the quantitative analysis of carbohydrazide using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Spectrophotometry, Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical methods.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC is a powerful technique for the separation and quantification of carbohydrazide, particularly after derivatization to enhance its detectability. Derivatization with benzaldehyde forms a stable derivative with a strong UV chromophore, allowing for sensitive detection.
Quantitative Data Summary: HPLC Method
| Parameter | Value | Reference |
| Derivatizing Agent | Benzaldehyde | [1] |
| Matrix | Aqueous Solutions, Purity Analysis | [1] |
| HPLC Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Acetonitrile / 5 mmol/L Phosphate Buffer | [1] |
| Detection | UV at 310 nm | [1] |
| Limit of Detection (LOD) | 0.13 mg/L | [1] |
| Linearity Range | Not explicitly stated, but method is suitable for purity determination | [1] |
| Recovery | 105% | [1] |
| Relative Standard Deviation (RSD) | < 1% | [1] |
Experimental Protocol: HPLC with Benzaldehyde Derivatization
1. Reagents and Materials:
-
Carbohydrazide standard
-
Benzaldehyde
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
Kromasil C18 column (or equivalent)
2. Solution Preparation:
-
5 mmol/L Phosphate Buffer: Dissolve 0.68 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to the desired value (e.g., pH 3) using orthophosphoric acid.
-
Benzaldehyde Derivatizing Solution (0.1 M): Dissolve 1.06 g of benzaldehyde in 100 mL of methanol.
-
Carbohydrazide Stock Solution (100 µg/mL): Accurately weigh 10 mg of carbohydrazide standard and dissolve it in 100 mL of HPLC grade water in a volumetric flask.
-
Carbohydrazide Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with HPLC grade water to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
3. Derivatization Procedure:
-
To 1 mL of each standard solution and sample solution in a clean vial, add 100 µL of the 0.1 M Benzaldehyde Derivatizing Solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes.[1]
-
Dilute the solution to a final volume of 10 mL with the mobile phase.
-
Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and 5 mmol/L phosphate buffer. The exact ratio should be optimized for best separation, a starting point could be 50:50 (v/v).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 310 nm[1]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized carbohydrazide standards against their corresponding concentrations.
-
Determine the concentration of carbohydrazide in the samples by comparing their peak areas to the calibration curve.
Spectrophotometric Methods
Spectrophotometry offers a simpler and more accessible alternative to chromatography for the quantification of carbohydrazide. Two common methods are presented here.
Malachite Green Method
This kinetic method is based on the reaction between carbohydrazide and the dye malachite green, which results in the formation of a colorless compound. The rate of color fading is proportional to the concentration of carbohydrazide.
| Parameter | Value | Reference |
| Reagent | Malachite Green | [2] |
| Matrix | Purity of Carbohydrazide Product | [2] |
| Detection Wavelength | Not explicitly stated, but would be the λmax of Malachite Green (around 617 nm) | |
| Limit of Detection (LOD) | 1.0 x 10⁻³ mol/L | [2] |
| Linearity Range | 4 x 10⁻³ to 50 x 10⁻³ mol/L | [2] |
| Reaction Time | Kinetic measurement | [2] |
1. Reagents and Materials:
-
Carbohydrazide standard
-
Malachite Green oxalate
-
Buffer solution (e.g., phosphate or acetate buffer, pH should be optimized)
-
Water (deionized)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
2. Solution Preparation:
-
Malachite Green Stock Solution (e.g., 1 x 10⁻⁴ M): Accurately weigh and dissolve an appropriate amount of malachite green oxalate in deionized water.
-
Carbohydrazide Stock Solution (e.g., 0.1 M): Accurately weigh and dissolve carbohydrazide standard in deionized water.
-
Carbohydrazide Standard Solutions: Prepare a series of standards by diluting the stock solution to concentrations within the linear range (4 x 10⁻³ to 50 x 10⁻³ mol/L).
3. Measurement Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance for malachite green (approximately 617 nm).
-
Pipette a known volume of the malachite green solution and buffer into a cuvette.
-
Add a known volume of the carbohydrazide standard or sample solution to the cuvette, mix quickly, and start the kinetic measurement immediately.
-
Record the decrease in absorbance over a specific time interval.
-
The initial rate of the reaction (change in absorbance per unit time) is proportional to the carbohydrazide concentration.
4. Data Analysis:
-
Create a calibration curve by plotting the initial rate of reaction for the standards against their concentrations.
-
Determine the concentration of carbohydrazide in the samples from the calibration curve.
Iron(III)-Ferrozine Method
This method involves the reduction of iron(III) to iron(II) by carbohydrazide. The resulting iron(II) then forms a stable, colored complex with ferrozine, which can be measured spectrophotometrically.
| Parameter | Value | Reference |
| Reagents | Iron(III) salt, Ferrozine, Ascorbic Acid (for total iron determination) | [3] |
| Matrix | Aqueous solutions | [3] |
| Detection Wavelength | 562 nm | [3] |
| Applicability Range | 25 - 700 µg/L | |
| pH | 4 - 9 |
1. Reagents and Materials:
-
Carbohydrazide standard
-
Ferric chloride (FeCl₃) or other Fe(III) salt
-
Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, disodium salt)
-
Ammonium acetate buffer (or other suitable buffer to maintain pH between 4 and 9)
-
Hydroxylamine hydrochloride (as a reducing agent for standard iron solutions)
-
Water (deionized)
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
2. Solution Preparation:
-
Ammonium Acetate Buffer (pH 5.5): Dissolve 400 g of ammonium acetate in water, add 350 mL of concentrated ammonium hydroxide, and dilute to 1 L.[3]
-
Ferrozine Solution (0.1% w/v): Dissolve 0.5 g of ferrozine in 500 mL of water containing 250 g of ammonium acetate.
-
Iron(III) Stock Solution (e.g., 1000 mg/L): Dissolve an appropriate amount of a stable iron(III) salt in water with a small amount of acid to prevent hydrolysis.
-
Carbohydrazide Stock Solution (e.g., 1000 mg/L): Accurately weigh and dissolve carbohydrazide in deionized water.
-
Carbohydrazide Standard Solutions: Prepare a series of standards by diluting the stock solution to concentrations within the expected sample range.
3. Measurement Procedure:
-
To a series of volumetric flasks, add a known volume of the carbohydrazide standard or sample solution.
-
Add a known excess of the Iron(III) solution.
-
Allow the reduction reaction to proceed for a set amount of time (this should be optimized).
-
Add the ferrozine solution and the buffer to bring the pH into the optimal range (4-9).
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for at least 1 minute.[3]
-
Measure the absorbance at 562 nm against a reagent blank.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their carbohydrazide concentrations.
-
Determine the concentration of carbohydrazide in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile or semi-volatile compounds, GC-MS provides high sensitivity and selectivity. Carbohydrazide itself is not volatile, but it can be derivatized to form a more volatile compound suitable for GC analysis. A common approach for hydrazine and related compounds is derivatization with a ketone, such as acetone.
Quantitative Data Summary: GC-MS Method (Adapted from Hydrazine Analysis)
| Parameter | Value | Reference |
| Derivatizing Agent | Acetone or Acetone-d₆ | [4] |
| Matrix | Active Pharmaceutical Ingredients (APIs) | [4] |
| Technique | Headspace GC-MS | [4] |
| Detection | Selected Ion Monitoring (SIM) | [4] |
| Limit of Quantitation (LOQ) | 0.1 ppm | [4] |
| Linearity Range | 0.1 - 10 ppm | [4] |
| Recovery | 79 - 117% | [4] |
| Precision (%RSD) | 2.7 - 5.6% | [4] |
Experimental Protocol: Headspace GC-MS with Acetone Derivatization
1. Reagents and Materials:
-
Carbohydrazide standard
-
Acetone (or Acetone-d₆ for isotopic labeling)
-
Solvent for sample dissolution (e.g., water, methanol)
-
Headspace vials with septa and caps
-
GC-MS system with a headspace autosampler
2. Solution Preparation:
-
Derivatization Reagent: Use acetone directly.
-
Carbohydrazide Stock Solution: Prepare a stock solution of carbohydrazide in a suitable solvent.
-
Carbohydrazide Standard Solutions: Prepare a series of standards by diluting the stock solution to the desired concentration range (e.g., 0.1 to 10 ppm).
3. Derivatization and Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample or standard into a headspace vial.
-
Add a specific volume of the solvent to dissolve the sample.
-
Add a defined volume of acetone to the vial. The reaction to form the acetone azine derivative occurs in-situ.
-
Seal the vial immediately with a septum and cap.
-
Vortex the vial to ensure thorough mixing.
4. Headspace GC-MS Conditions:
-
Headspace Autosampler:
-
Oven Temperature: Optimize for the volatility of the derivative (e.g., 80-120 °C).
-
Loop Temperature: Slightly higher than the oven temperature.
-
Transfer Line Temperature: Slightly higher than the loop temperature.
-
Equilibration Time: Allow sufficient time for the derivative to partition into the headspace (e.g., 15-30 minutes).
-
-
GC:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 200-250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute the derivative.
-
-
MS:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the acetone azine derivative.
-
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the monitored ions from the standards against their concentrations.
-
Quantify the amount of carbohydrazide in the samples based on the peak area of the derivative and the calibration curve.
Electrochemical Methods
Electrochemical techniques, such as differential pulse polarography, provide a highly sensitive method for the determination of electroactive compounds like carbohydrazide.
Quantitative Data Summary: Differential Pulse Polarography
| Parameter | Value | Reference |
| Technique | Differential Pulse Polarography | [5] |
| Working Electrode | Dropping Mercury Electrode (DME) | [5] |
| Matrix | Aqueous Solutions | |
| Determination Range | 4 to 3000 µg/L | |
| Medium | Basic Medium |
Experimental Protocol: Differential Pulse Polarography
1. Reagents and Materials:
-
Carbohydrazide standard
-
Supporting electrolyte (e.g., a buffer solution like Britton-Robinson buffer or a simple salt solution like KCl)
-
High-purity water
-
Polarographic analyzer with a dropping mercury electrode (DME) assembly
-
Reference electrode (e.g., Ag/AgCl or SCE)
-
Auxiliary electrode (e.g., platinum wire)
-
Nitrogen gas for deoxygenation
2. Solution Preparation:
-
Supporting Electrolyte: Prepare a solution of the chosen electrolyte at a specific concentration (e.g., 0.1 M KCl). Adjust the pH to a basic value (e.g., pH 9-12) using a suitable base (e.g., NaOH).
-
Carbohydrazide Stock Solution: Prepare a stock solution of carbohydrazide in the supporting electrolyte.
-
Carbohydrazide Standard Solutions: Prepare a series of standards by diluting the stock solution with the supporting electrolyte.
3. Measurement Procedure:
-
Pipette a known volume of the standard or sample solution into the polarographic cell.
-
Add the supporting electrolyte to the cell.
-
Deoxygenate the solution by bubbling with high-purity nitrogen for 5-10 minutes.
-
Immerse the DME, reference electrode, and auxiliary electrode into the solution.
-
Set the parameters for differential pulse polarography:
-
Run the differential pulse polarogram and record the peak current at the oxidation potential of carbohydrazide.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak current of the standards against their concentrations.
-
Determine the concentration of carbohydrazide in the samples from the calibration curve.
References
- 1. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KINETIC SPECTROPHOTOMETRIC DETERMINATION OF PURITY OF CARBOHYDRAZIDE [mat-test.com]
- 3. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. <801> POLAROGRAPHY [drugfuture.com]
- 6. Differential Pulse Polarography - PalmSens [palmsens.com]
Application Note: High-Throughput Screening of 6-Methylpyridine-3-carbohydrazide Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 6-Methylpyridine-3-carbohydrazide scaffold is a versatile heterocyclic structure with significant potential in medicinal chemistry. Carbohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2] High-throughput screening (HTS) provides a robust methodology for rapidly evaluating large libraries of such compounds to identify novel "hit" molecules that modulate the activity of a specific biological target.[3][4] This document outlines detailed protocols for the synthesis, high-throughput screening, and hit validation of this compound libraries, serving as a comprehensive guide for drug discovery programs.
Experimental Protocols
Protocol for Synthesis of a this compound Library
This protocol describes a representative synthesis for creating a library of this compound derivatives via the formation of Schiff bases. The reaction involves the condensation of the core hydrazide with a diverse collection of aldehydes.
Materials:
-
This compound
-
A library of diverse aromatic and aliphatic aldehydes
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flasks, condensers, magnetic stirrers
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (if required for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 10 mmol of the selected aldehyde from the library.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Equip the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction progress using TLC.[5]
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product (Schiff base derivative) should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials. Dry the purified product in a vacuum oven.
-
Purification (if necessary): If the product is not pure, recrystallization from ethanol or purification via column chromatography may be performed.[5]
-
Characterization: Confirm the structure of the synthesized derivatives using analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
High-Throughput Screening (HTS) Protocol
This protocol outlines a multi-stage workflow for screening the synthesized library against a specific biological target (e.g., an enzyme or receptor).[6]
Stage I: Assay Development & Miniaturization
-
Target Selection: Identify a validated biological target relevant to the disease of interest.[3]
-
Assay Principle: Develop a robust biochemical or cell-based assay that produces a measurable signal (e.g., fluorescence, luminescence, absorbance) corresponding to the target's activity.
-
Miniaturization: Adapt the assay for a high-density microplate format (typically 384-well or 1536-well) to reduce reagent consumption and increase throughput.[7]
-
Assay Validation:
-
Determine the optimal concentrations of assay reagents (e.g., enzyme, substrate).
-
Establish positive and negative controls to define the assay window.
-
Assess the assay's tolerance to DMSO, the solvent used for compound libraries (typically kept at <1% final concentration).[7][8]
-
Calculate the Z'-factor, a statistical measure of assay quality. An assay is considered robust for HTS when the Z'-factor is consistently > 0.5.[4][7]
-
Stage II: Pilot Screen
-
Library Selection: Select a small, diverse subset of the this compound library (e.g., 1,000-2,000 compounds).[7]
-
Execution: Perform a small-scale screen using the fully automated HTS protocol to test the logistics, robotics, and data analysis pipeline.[7]
-
Performance Check: Verify that the Z'-factor remains > 0.5 and that the hit rate is within an acceptable range (typically 0.1-2%).[6] The screening concentration can be adjusted if the hit rate is too high or low.[6]
Stage III: Full Library Screen
-
Plate Preparation: Prepare assay plates containing the target, substrates, and other required reagents using automated liquid handlers.
-
Compound Addition: Transfer a fixed amount of each compound from the library source plates to the assay plates using a pintool or acoustic dispenser. A typical final screening concentration is 10 µM.[6][7]
-
Incubation: Incubate the plates for a predetermined time at a specific temperature to allow for the compound-target interaction.
-
Signal Detection: Read the signal from each well using a microplate reader compatible with the assay's detection mode.
Stage IV: Hit Validation and Confirmation
-
Data Analysis: Normalize the raw data (e.g., to percent inhibition) and calculate statistical parameters like the Z-score for each compound. Compounds exceeding a defined threshold (e.g., Z-score > 3 or < -3) are considered primary "hits."
-
Hit Confirmation: Re-test the primary hits from the original library plates in triplicate to eliminate false positives arising from experimental errors.
-
Dose-Response Analysis:
-
Source dry powder samples of the confirmed hits.
-
Perform serial dilutions to generate 8- to 10-point dose-response curves.[6]
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) for each compound to determine its potency.
-
-
Structure-Activity Relationship (SAR): Analyze the IC₅₀ data to identify preliminary structure-activity relationships, which can guide the selection of compounds for further optimization.[7]
Data Presentation (Illustrative Examples)
The following tables represent hypothetical data from a screening campaign.
Table 1: Summary of Primary HTS Campaign
| Parameter | Value |
| Library Screened | This compound Library |
| Number of Compounds | 25,000 |
| Screening Concentration | 10 µM |
| Assay Format | 384-well plate |
| Average Z'-Factor | 0.78 |
| Primary Hit Rate | 0.8% (200 compounds) |
| Hit Definition | >50% Inhibition |
Table 2: Hit Confirmation and Potency of Top 5 Compounds
| Compound ID | Primary Screen (% Inhibition) | Confirmed (% Inhibition, Avg.) | IC₅₀ (µM) |
| MPC-001 | 85.2 | 83.5 | 1.2 |
| MPC-002 | 78.9 | 79.1 | 3.5 |
| MPC-003 | 92.1 | 90.8 | 0.8 |
| MPC-004 | 75.5 | 74.2 | 5.1 |
| MPC-005 | 88.4 | 89.0 | 2.4 |
Table 3: Preliminary ADMET Profile of Lead Compounds
ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity
| Compound ID | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (% remaining @ 1 hr) |
| MPC-001 | 45 | 5.2 | 68 |
| MPC-003 | 78 | 2.1 | 85 |
| MPC-005 | 62 | 3.8 | 77 |
Visualization of Workflows and Pathways
General HTS Workflow
Caption: A workflow diagram illustrating the major phases of a high-throughput screening campaign.
Hypothetical Kinase Inhibitor Screening Pathway
Caption: A diagram of a generic kinase signaling cascade targeted by a hypothetical inhibitor.
Hit Validation Workflow
Caption: A logical workflow for validating primary hits and identifying lead compounds.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 7. pharm.ucsf.edu [pharm.ucsf.edu]
- 8. A High-Throughput Screening of a Natural Products Library for Mitochondria Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methylpyridine-3-carbohydrazide in Antimicrobial Agent Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[1][2] Pyridine carbohydrazide derivatives have emerged as a promising class of compounds due to their potent antibacterial and antifungal activities.[1][2][3] The pyridine scaffold is a key structural component in many FDA-approved drugs and is known to enhance drug permeability and target binding through various intermolecular interactions.[1] This document provides detailed application notes and experimental protocols for the utilization of 6-methylpyridine-3-carbohydrazide and its derivatives in the discovery and development of new antimicrobial agents.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of pyridine carbohydrazide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the in vitro antimicrobial activities of various pyridine carbohydrazide derivatives against a range of bacterial and fungal strains.
Table 1: Antibacterial Activity of Pyridine Carbohydrazide Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus (ATCC 29213) | Pseudomonas aeruginosa (ATCC 27853) | Aeromonas hydrophila (ATCC 7966) | Enterococcus faecalis (ATCC 29212) | Salmonella typhi (XDR ST-CL-15) | Reference |
| Compound 3 | - | - | 2 | - | - | [1][3] |
| Compound 4 | 16 | 4 | - | - | - | [1][3] |
| Compound 6 | 2 | - | - | - | - | [1][3] |
| Compound 9 | - | 4 | - | - | - | [1] |
| Compound 15t | 1-2 | - | - | - | - | [4][5] |
| Compound 16d | 0.5 | - | - | - | - | [4][5] |
| Ampicillin/Cloxacillin | - | >8 | - | - | - | [1] |
Note: '-' indicates data not available in the provided search results. Compounds 3, 4, 6, and 9 are functionally substituted pyridine carbohydrazides.[1][3] Compounds 15t and 16d are imidazole derivatives containing a 6-methylpyridine moiety.[4][5]
Table 2: Antifungal Activity of Pyridine Carbohydrazide Derivatives against Candida Species (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Candida glabrata | Candida parapsilosis | Reference |
| Compound 5 | - | 16-24 | 16-24 | [3] |
| Compound 6 | - | 16 | 16-24 | [1][2][3] |
| Compound 7 | - | >24 | - | [3] |
| Compound 10 | - | 16-24 | 16-24 | [3] |
| Fluconazole (Standard) | 20 | 20 | 20 | [1][2] |
Note: '-' indicates data not available in the provided search results. Compounds 5, 6, 7, and 10 are functionally substituted pyridine carbohydrazides.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of N'-Substituted Pyridine-3-Carbohydrazide Derivatives
This protocol describes a general method for the synthesis of N'-substituted pyridine-3-carbohydrazide derivatives, adapted from the synthesis of N'-Octanoylpyridine-3-Carbohydrazide.[1]
Materials:
-
Pyridine-3-carbohydrazide (starting material)
-
Anhydride of choice (e.g., octanoic anhydride)
-
Methanol
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve pyridine-3-carbohydrazide (1 equivalent) in methanol.
-
Slowly add the desired anhydride (1 equivalent) to the solution while stirring.
-
Continue stirring the reaction mixture overnight at room temperature.
-
Evaporate the solvent under vacuum.
-
Purify the crude product using silica gel column chromatography with a suitable mobile phase (e.g., pure ethyl acetate).
-
Collect the pure fractions and evaporate the solvent to obtain the final product.
-
Characterize the synthesized compound using appropriate analytical techniques (e.g., IR, NMR, Mass Spectrometry).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds using the broth microdilution method.[3]
Materials:
-
Synthesized pyridine carbohydrazide derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antibiotics/antifungals (positive controls)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive control wells (with standard antimicrobial agents) and negative control wells (no antimicrobial agent).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that inhibits visible growth.
Visualizations
Logical Workflow for Antimicrobial Agent Development
Caption: Workflow for Antimicrobial Drug Discovery.
Potential Mechanism of Action
The pyridine moiety is known to facilitate drug permeability through bacterial cell walls.[1] The mechanism of action for pyridine carbohydrazide derivatives may involve multiple targets, including disruption of the cell membrane and inhibition of essential enzymes.
Caption: Potential Antimicrobial Mechanism.
Conclusion
This compound and its derivatives represent a valuable scaffold for the development of novel antimicrobial agents to combat drug-resistant pathogens. The provided protocols and data serve as a foundational resource for researchers engaged in the synthesis, evaluation, and optimization of this promising class of compounds. Further investigations into their mechanism of action and in vivo efficacy are warranted to translate these findings into clinical applications.
References
- 1. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Metal Complexes of 6-Methylpyridine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes of hydrazone derivatives are a significant area of research in coordination chemistry and medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The ligand 6-Methylpyridine-3-carbohydrazide, a derivative of isoniazid, presents a compelling scaffold for the development of novel therapeutic agents. The presence of multiple coordination sites—the pyridine nitrogen, the amide oxygen, and the terminal amino group of the hydrazide moiety—allows for the formation of stable chelate complexes with various transition metals. This chelation is often associated with an enhancement of biological activity compared to the free ligand, a phenomenon explained by Overtone's concept and Tweedy's chelation theory.
This document provides an overview of the potential applications of metal complexes of this compound and generalized protocols for their synthesis and biological evaluation, based on studies of structurally similar compounds. Due to a lack of specific published data on the metal complexes of this compound at the time of this writing, the information presented herein is based on analogous pyridine-carbohydrazide and Schiff base metal complexes. Researchers are advised to adapt and optimize these protocols for their specific experimental context.
Potential Applications
Based on the biological activities observed for structurally related metal complexes, the coordination compounds of this compound are anticipated to exhibit applications in the following areas:
-
Antimicrobial Agents: Metal complexes of ligands containing pyridine and hydrazide moieties have demonstrated significant activity against a range of bacterial and fungal strains.[1][2] The increased lipophilicity of the metal complexes facilitates their penetration through microbial cell membranes, leading to enhanced antimicrobial efficacy.[1]
-
Anticancer Agents: The structural motif of pyridine and its derivatives is present in numerous anticancer drugs. Metal complexes of similar ligands have shown promising cytotoxic activity against various cancer cell lines.[3] The proposed mechanisms often involve interaction with DNA, generation of reactive oxygen species (ROS), and inhibition of key cellular enzymes.
-
Catalysis: Hydrazone-metal complexes have been explored for their catalytic applications in various organic transformations.[3]
Data Presentation: Anticipated Biological Activity
While specific quantitative data for metal complexes of this compound are not available, the following table provides a representative summary of the types of data that would be generated and their expected trends, based on analogous compounds.
| Complex (Hypothetical) | Test Organism/Cell Line | MIC (µg/mL) / IC₅₀ (µM) | Reference Compound | MIC (µg/mL) / IC₅₀ (µM) |
| [Cu(L)₂]Cl₂ | Staphylococcus aureus | Data not available | Ciprofloxacin | Data not available |
| Escherichia coli | Data not available | Data not available | ||
| Candida albicans | Data not available | Fluconazole | Data not available | |
| [Ni(L)₂]Cl₂ | Staphylococcus aureus | Data not available | Ciprofloxacin | Data not available |
| Escherichia coli | Data not available | Data not available | ||
| Candida albicans | Data not available | Fluconazole | Data not available | |
| [Co(L)₂]Cl₂ | MCF-7 (Breast Cancer) | Data not available | Cisplatin | Data not available |
| HCT116 (Colon Cancer) | Data not available | Data not available | ||
| [Zn(L)₂]Cl₂ | MCF-7 (Breast Cancer) | Data not available | Cisplatin | Data not available |
| HCT116 (Colon Cancer) | Data not available | Data not available |
L represents the this compound ligand.
Experimental Protocols
The following are generalized experimental protocols for the synthesis, characterization, and biological evaluation of metal complexes of this compound. These should be considered as a starting point and may require optimization.
Protocol 1: Synthesis of this compound Ligand
This protocol is based on standard procedures for the synthesis of carbohydrazides from their corresponding esters.
Materials:
-
Ethyl 6-methylnicotinate
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Beaker, filter funnel, and filter paper
Procedure:
-
Dissolve ethyl 6-methylnicotinate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: General Synthesis of Transition Metal Complexes
This protocol describes a general method for the synthesis of metal complexes.[2]
Materials:
-
This compound (Ligand, L)
-
Metal(II) chloride salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the ligand (2 equivalents) in hot methanol or ethanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve the metal(II) chloride salt (1 equivalent) in a minimum amount of the same solvent.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
A change in color and/or the formation of a precipitate is typically observed.
-
Stir the reaction mixture at room temperature or under reflux for 2-4 hours.
-
Cool the mixture to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid with the solvent used for the reaction, followed by a small amount of diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This is a standard method to screen for antimicrobial activity.[2]
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient agar and Sabouraud dextrose agar plates
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
-
Test compounds (ligand and metal complexes) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Solvent control (e.g., DMSO)
Procedure:
-
Prepare sterile agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates uniformly with the microbial suspension (adjusted to 0.5 McFarland standard).
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well.
-
Also, add the standard drug solution and the solvent control to separate wells.
-
Allow the plates to stand for 1 hour at room temperature to allow for diffusion of the compounds.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., cisplatin) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate generalized workflows for the synthesis and evaluation of the title compounds.
Caption: General workflow for the synthesis, characterization, and biological evaluation of metal complexes.
Caption: Workflow for the agar well diffusion antimicrobial screening method.
Conclusion
While specific experimental data on the metal complexes of this compound are currently limited in the public domain, the structural analogy to other biologically active pyridine-based hydrazone complexes suggests a promising potential for their application as antimicrobial and anticancer agents. The generalized protocols provided herein offer a foundational framework for researchers to synthesize, characterize, and evaluate these novel compounds. Further research is warranted to elucidate the specific biological activities and mechanisms of action of these complexes, which could lead to the development of new therapeutic agents.
References
- 1. Antimicrobial screening of Co(ii), Ni(ii) and Cu(ii) complexes with nitrogen and oxygen containing schiff base - Amrita Vishwa Vidyapeetham [amrita.edu]
- 2. Antimicrobial Screening of Co(Ii), Ni(Ii) and Cu(Ii) Complexes With Nitrogen and Oxygen Containing Schiff Base – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 6-Methylpyridine-3-carbohydrazide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylpyridine-3-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common and direct method for synthesizing this compound is through the hydrazinolysis of a corresponding ester, typically methyl or ethyl 6-methylnicotinate, with hydrazine hydrate. The reaction involves the nucleophilic acyl substitution of the alkoxy group (-OR) of the ester with the hydrazinyl group (-NHNH2).
Q2: What is the recommended solvent for this reaction?
A2: Ethanol is a widely used and effective solvent for the hydrazinolysis of esters to form carbohydrazides.[1][2][3] Methanol can also be used.[3] The choice of alcohol often corresponds to the ester used (e.g., ethanol for ethyl esters) to avoid transesterification as a side reaction.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). The disappearance of the starting ester spot and the appearance of the product spot (which is typically more polar) indicate the reaction's progression towards completion.
Q4: What are the typical reaction times and temperatures?
A4: The reaction is generally carried out under reflux conditions.[1] Reaction times can vary from 3 to 8 hours, depending on the reactivity of the starting ester and the specific conditions employed.[1][3]
Q5: How is the product typically isolated and purified?
A5: After the reaction is complete, the product, this compound, often precipitates from the reaction mixture upon cooling. The solid can then be collected by filtration. Further purification can be achieved by recrystallization, commonly from ethanol.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Impure starting materials (ester or hydrazine hydrate). 3. Suboptimal reaction temperature. 4. Insufficient reaction time. 5. Loss of product during workup. | 1. Monitor the reaction by TLC until the starting ester is consumed. 2. Ensure the purity of the starting materials. Use freshly opened or purified reagents. 3. Maintain a consistent reflux temperature. 4. Extend the reaction time and continue monitoring by TLC. 5. If the product is soluble in the filtrate, concentrate the filtrate and attempt to crystallize the product. |
| Formation of Side Products | 1. Diacylation of hydrazine. 2. Hydrolysis of the ester or product. | 1. Use an excess of hydrazine hydrate to favor the formation of the monohydrazide. 2. Ensure anhydrous reaction conditions if hydrolysis is a concern, although the presence of water in hydrazine hydrate makes this less critical for this specific reaction. |
| Difficulty in Product Crystallization | 1. Product is too soluble in the reaction solvent. 2. Presence of impurities inhibiting crystallization. | 1. Concentrate the solution by removing some of the solvent under reduced pressure. 2. Cool the solution in an ice bath to induce crystallization. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. If impurities are suspected, attempt to purify a small sample by column chromatography to obtain a seed crystal. |
| Product Purity Issues | 1. Incomplete removal of starting materials. 2. Co-precipitation of impurities. | 1. Ensure the reaction has gone to completion. 2. Optimize the recrystallization process. This may involve using a different solvent system or performing multiple recrystallizations. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the hydrazinolysis of esters.
Materials:
-
Methyl 6-methylnicotinate (1 equivalent)
-
Hydrazine hydrate (80-100% solution, 3-5 equivalents)
-
Ethanol (or Methanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 6-methylnicotinate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting ester), allow the mixture to cool to room temperature.
-
The product may crystallize out upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
For further purification, recrystallize the crude product from ethanol.
Data Presentation
The following table provides representative data on how reaction parameters can influence the yield of a carbohydrazide synthesis. Note that optimal conditions for this compound may vary.
| Entry | Ester | Hydrazine Hydrate (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl 6-methylnicotinate | 3 | Ethanol | Reflux | 3 | ~70 |
| 2 | Methyl 6-methylnicotinate | 3 | Ethanol | Reflux | 6 | ~85 |
| 3 | Methyl 6-methylnicotinate | 5 | Ethanol | Reflux | 6 | >90 |
| 4 | Ethyl 6-methylnicotinate | 3 | Ethanol | Reflux | 6 | ~85 |
| 5 | Methyl 6-methylnicotinate | 3 | Methanol | Reflux | 6 | ~80 |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: Purification of 6-Methylpyridine-3-carbohydrazide and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Methylpyridine-3-carbohydrazide and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound and its precursor, Methyl 6-methylnicotinate.
Issue 1: Low Yield of Methyl 6-methylnicotinate (Precursor)
Question: My reaction to synthesize Methyl 6-methylnicotinate from 6-methylnicotinic acid resulted in a low yield. What are the possible causes and solutions?
Answer:
Low yields in the Fischer esterification of 6-methylnicotinic acid can stem from several factors:
-
Incomplete Reaction: The esterification reaction may not have reached completion. Ensure that the reaction is refluxed for a sufficient duration, with some protocols specifying up to 17 hours.[1][2] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Inefficient Extraction: The product may not have been fully extracted from the aqueous layer during the workup. Perform multiple extractions with a suitable solvent like ethyl acetate to maximize recovery.[1]
-
Hydrolysis During Workup: The ester product can be hydrolyzed back to the carboxylic acid under acidic conditions. It is crucial to maintain a neutral to slightly basic pH (pH 7) when neutralizing the reaction mixture with a sodium bicarbonate solution.[1]
Issue 2: Presence of Starting Material (6-Methylnicotinic Acid) in the Final Product
Question: After purification, my sample of Methyl 6-methylnicotinate still shows the presence of the starting material, 6-methylnicotinic acid. How can I remove it?
Answer:
The presence of the starting material is a common issue and can be addressed by:
-
Reaction Monitoring: Before quenching the reaction, ensure it has gone to completion by checking for the absence of the starting material spot on a TLC plate.[1]
-
Proper Workup: Carefully neutralize the reaction mixture to a pH of 7 to prevent any unreacted acid from being extracted with the product.[1]
-
Column Chromatography: If the starting material persists, purification by silica gel column chromatography is effective. 6-methylnicotinic acid is more polar than its methyl ester and will have a lower Rf value on a TLC plate, allowing for good separation.[1]
Issue 3: Formation of an Oily Product Instead of Crystals During Recrystallization
Question: I am trying to recrystallize this compound, but it is oiling out instead of forming crystals. What should I do?
Answer:
"Oiling out" during recrystallization is a common problem that can be caused by several factors:
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, or the compound's melting point may be lower than the boiling point of the solvent.
-
Presence of Impurities: Impurities can depress the melting point of the compound and inhibit crystal lattice formation.
-
Cooling Rate: Cooling the solution too quickly can lead to supersaturation and oiling out.
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvent systems. For pyridine-containing compounds, common recrystallization solvents include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[3]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
-
Further Purification: If oiling out persists, it is likely due to impurities. The oily product should be re-dissolved and purified by column chromatography to remove the impurities before attempting recrystallization again.
Issue 4: Peak Tailing During Chromatographic Purification
Question: I am purifying a derivative of this compound using silica gel column chromatography, and I am observing significant peak tailing. What is causing this and how can I fix it?
Answer:
Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on silica gel. This is primarily due to the interaction of the basic nitrogen atom of the pyridine ring with the acidic silanol groups on the silica surface.
Solutions:
-
Addition of a Basic Modifier: Adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent can neutralize the acidic silanol groups and significantly reduce peak tailing.
-
Use of a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a polymer-based column.
-
Mobile Phase pH Adjustment: For HPLC, adjusting the pH of the mobile phase can help to control the ionization of the pyridine derivative and minimize interactions with the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is the first step in purifying this compound?
The purification of this compound begins with ensuring the purity of its precursor, Methyl 6-methylnicotinate. A pure starting material is crucial for a clean reaction and simpler purification of the final product.
Q2: What are some common impurities that can form during the synthesis of this compound?
Common impurities can include:
-
Unreacted Starting Material: Unreacted Methyl 6-methylnicotinate.
-
Side Products from Hydrazine: Hydrazine can sometimes react with itself or other components in the reaction mixture.
-
Solvent-Related Impurities: If DMF is used as a solvent at high temperatures, it can decompose to form dimethylamine, which can react with other species.[4]
Q3: What is a good general solvent for recrystallizing this compound?
Ethanol is often a good starting point for the recrystallization of polar, nitrogen-containing heterocyclic compounds.[3] If the compound is too soluble in ethanol, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be explored. It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent system.
Q4: How can I monitor the purity of my compound during the purification process?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purity of your compound at each stage of the purification process. By comparing the spots of your crude and purified product against the starting material, you can assess the effectiveness of your purification steps. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of the precursor, Methyl 6-methylnicotinate.
| Parameter | Value | Reference |
| Yield | 75% | [5] |
| Melting Point | 34-37 °C | [5] |
| ¹H NMR (CDCl₃, δ ppm) | 9.06 (s, 1H), 8.13 (dd, J = 8.0, 2.0 Hz, 1H), 7.20 (d, J = 8.0 Hz, 1H), 3.89 (s, 3H), 2.58 (s, 3H) | [5] |
| LCMS (m/z) | 152.4 [M+H]⁺ | [5] |
Experimental Protocols
Protocol 1: Synthesis and Purification of Methyl 6-methylnicotinate [5]
This protocol details the Fischer esterification of 6-methylnicotinic acid.
-
To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL).
-
Heat the resulting mixture at reflux for 17 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the methanol.
-
Carefully neutralize the residue to pH 7 with an ice-cold saturated aqueous solution of sodium bicarbonate and solid sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent in vacuo to yield Methyl 6-methylnicotinate as an off-white solid.
Protocol 2: General Procedure for the Synthesis of this compound
This is a general procedure for the conversion of a methyl ester to a carbohydrazide.
-
Dissolve Methyl 6-methylnicotinate in a minimal amount of a suitable solvent, such as ethanol.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities.
-
Dry the purified this compound under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting purification issues.
References
Technical Support Center: 6-Methylpyridine-3-carbohydrazide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylpyridine-3-carbohydrazide. The information is designed to help identify and mitigate the formation of common side products and address other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The primary side products in the synthesis of this compound, which is typically prepared from the corresponding ester (e.g., methyl 6-methylnicotinate) and hydrazine hydrate, are primarily due to incomplete reaction or hydrolysis.
-
Unreacted Starting Material: Residual methyl 6-methylnicotinate is a common impurity if the reaction does not go to completion.
-
6-Methylnicotinic Acid: Hydrolysis of the starting ester or the product hydrazide can lead to the formation of 6-methylnicotinic acid. This is more likely if there is excess water present or if the reaction is carried out at elevated temperatures for extended periods.
Q2: I am seeing an unexpected peak in my NMR that I suspect is a side product from my hydrazone formation reaction. What could it be?
A2: When reacting this compound with aldehydes or ketones to form hydrazones, several side products can occur:
-
Di-acylated Hydrazine: It is possible for a second molecule of the carbohydrazide to react with the carbonyl group, although this is less common.
-
Cyclized Products: Under certain conditions, particularly with acid catalysis or heat, the hydrazone product can cyclize to form five-membered heterocyclic rings like oxadiazoles.
-
Geometric Isomers (E/Z): The resulting hydrazone can often exist as a mixture of E and Z isomers, which may appear as distinct sets of peaks in the NMR spectrum. While not technically a side product, this can complicate analysis.
Q3: My reaction to form a derivative of this compound is turning brown, and the yield is low. What is happening?
A3: Discoloration and low yields can be indicative of decomposition or oxidation.
-
Oxidation: The hydrazide functional group can be susceptible to oxidation, especially in the presence of air and certain metal ions at elevated temperatures. This can lead to the formation of colored byproducts.
-
Decomposition: At high temperatures, carbohydrazides can decompose. While the specific decomposition products of this compound are not extensively documented, decomposition of the parent carbohydrazide can yield ammonia and nitrogen gas.
Troubleshooting Guides
Issue 1: Incomplete Conversion to this compound
Symptoms:
-
Presence of starting ester (e.g., methyl 6-methylnicotinate) in the final product.
-
Lower than expected yield.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient reaction time or temperature. | Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. |
| Insufficient amount of hydrazine hydrate. | Use a larger excess of hydrazine hydrate (e.g., 3-5 equivalents) to drive the reaction to completion. |
| Poor quality of hydrazine hydrate. | Use fresh, high-purity hydrazine hydrate. |
Issue 2: Formation of 6-Methylnicotinic Acid
Symptoms:
-
Presence of a compound with a carboxylic acid proton signal in the ¹H NMR spectrum.
-
Difficulties in purification due to the polarity of the acid.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis of the starting ester or product. | Ensure all glassware is dry and use anhydrous solvents if possible. Minimize the amount of water in the reaction mixture. |
| Prolonged reaction at high temperatures. | Optimize the reaction time and temperature to favor hydrazide formation over hydrolysis. |
Issue 3: Low Yield and Impurities in Hydrazone Synthesis
Symptoms:
-
Multiple spots on TLC, even after the reaction appears complete.
-
Complex NMR spectrum suggesting a mixture of products.
-
Low isolated yield of the desired hydrazone.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Formation of geometric isomers. | This is an inherent property of some hydrazones. Purification by column chromatography may be necessary to separate the isomers, or the mixture can be characterized as such if separation is not feasible. |
| Unwanted cyclization to oxadiazoles. | Avoid high temperatures and strong acidic conditions if cyclization is not desired. Use a milder catalyst or perform the reaction at room temperature. |
| Side reactions with the solvent. | Ensure the solvent is inert to the reactants and reaction conditions. For example, avoid using acetone as a solvent when reacting with other aldehydes. |
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential reaction pathways and troubleshooting steps, the following diagrams are provided.
Caption: Potential side products in the synthesis of this compound.
Caption: Common issues and side products in hydrazone formation reactions.
Caption: A logical workflow for troubleshooting reactions with this compound.
Experimental Protocols
A general protocol for the synthesis of a hydrazone from this compound is provided below. This can be adapted for specific aldehydes or ketones.
Synthesis of N'-benzylidene-6-methylpyridine-3-carbohydrazide
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive carbonyl compounds.
-
Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Note: The optimal solvent, temperature, and reaction time will depend on the specific substrates being used and should be determined experimentally.
Troubleshooting low yields in the synthesis of carbohydrazides
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of carbohydrazides. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve higher yields and purity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing carbohydrazides?
A1: The most prevalent methods for carbohydrazide synthesis include the reaction of esters with hydrazine hydrate, the reaction of dialkyl carbonates with hydrazine hydrate, and the reaction of urea with hydrazine. The choice of method often depends on the availability and reactivity of the starting materials.
Q2: I am getting a very low yield in my carbohydrazide synthesis. What are the likely causes?
A2: Low yields in carbohydrazide synthesis can stem from several factors including incomplete reaction, formation of side products, or losses during product isolation and purification.[1] Incomplete reactions may be due to insufficient reaction time or temperature, or poor quality of reagents.[1] Common side reactions include the formation of azines or diacylation products.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2][3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative analysis.[3]
Q4: What is the best way to purify the crude carbohydrazide?
A4: Recrystallization is a common and effective method for purifying carbohydrazides.[4][5] Suitable solvents for recrystallization are typically polar solvents like ethanol, methanol, or a mixture of ethanol and water.[2] The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form pure crystals.[5]
Q5: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" can occur if the solution is too concentrated or cooled too quickly.[2] To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and then allowing it to cool down more slowly. Seeding the solution with a small crystal of the pure product can also help induce proper crystallization.[2]
Troubleshooting Guide: Low Yields
Low yields are a frequent challenge in the synthesis of carbohydrazides. This guide provides a structured approach to identifying and resolving the root causes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Reaction: Insufficient reaction time or temperature. | - Increase the reaction time and continue to monitor by TLC. - Gradually increase the reaction temperature, for example, by refluxing the solvent.[2][6] |
| Poor Reagent Quality: Degradation or impurities in starting materials (e.g., ester, hydrazine hydrate). | - Use fresh, high-purity reagents. The concentration of hydrazine hydrate is particularly critical.[1] | |
| Suboptimal Molar Ratio: Incorrect stoichiometry of reactants. | - A slight excess of hydrazine hydrate (1.5 to 2.0 molar equivalents) is often used to drive the reaction to completion.[2] | |
| Significant Byproduct Formation | Azine Formation: Reaction of the hydrazone intermediate with a second molecule of the carbonyl compound (if applicable). | - Maintain a 1:1 molar ratio of the carbonyl compound to the hydrazine. - Add the carbonyl compound dropwise to the hydrazine solution to prevent localized excess.[3] |
| Diacylation: The carbohydrazide product reacts with another molecule of the ester. | - This is more common with highly reactive esters or acid chlorides.[6] Using a controlled amount of the acylating agent can minimize this. | |
| Product Loss During Workup/Purification | Product is too soluble in the recrystallization solvent. | - Select a solvent or solvent system where the product has high solubility at high temperatures but low solubility at low temperatures. An ethanol/water mixture is often a good starting point.[2] |
| Premature crystallization during hot filtration. | - Use a pre-heated funnel and filter flask. - Add a small amount of hot solvent to dissolve any crystals that form in the funnel. | |
| Excessive washing of crystals. | - Wash the collected crystals with a minimal amount of ice-cold solvent to reduce product loss.[2] |
Experimental Protocols
Protocol 1: Synthesis of Carbohydrazide from an Ester and Hydrazine Hydrate
This protocol provides a general procedure for the synthesis of a carbohydrazide from an ester.
Materials:
-
Ester (e.g., ethyl benzoate)
-
Hydrazine hydrate (80-100% solution)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Apparatus for vacuum filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ester (1.0 molar equivalent) in a minimal amount of absolute ethanol.[6]
-
To this solution, add hydrazine hydrate (1.5 to 2.0 molar equivalents).[2]
-
Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.[6][7]
-
Monitor the reaction progress by TLC until the starting ester spot has disappeared.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath to promote the crystallization of the carbohydrazide.[2]
-
Collect the crude product by vacuum filtration and wash the crystals with a small volume of cold ethanol.[2]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).[4]
Protocol 2: Recrystallization of Carbohydrazide
Materials:
-
Crude carbohydrazide
-
Recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Apparatus for vacuum filtration
Procedure:
-
Place the crude carbohydrazide in an Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent to its boiling point.
-
Add the minimum amount of hot solvent to the crude product to dissolve it completely.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Visual Guides
Experimental Workflow for Carbohydrazide Synthesis
Caption: A general experimental workflow for the synthesis and purification of carbohydrazides.
Troubleshooting Logic for Low Yields
Caption: A decision-making diagram for troubleshooting low yields in carbohydrazide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 7. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
Stability issues of 6-Methylpyridine-3-carbohydrazide under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Methylpyridine-3-carbohydrazide under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the structural features of this compound, which includes a pyridine ring and a carbohydrazide functional group, the primary stability concerns are hydrolysis, oxidation, and photodegradation. The hydrazide bond is susceptible to cleavage under both acidic and basic conditions.[1] The pyridine ring can influence the molecule's susceptibility to light-induced degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: Is this compound sensitive to pH?
A3: Yes, compounds containing a hydrazone group, which can be formed from carbohydrazides, have been shown to be unstable in strongly acidic (pH < 2) and highly alkaline (pH > 9) conditions, leading to hydrolysis.[1] It is anticipated that this compound would exhibit similar pH sensitivity.
Q4: Can I use oxidizing agents in my experiments with this compound?
A4: Caution should be exercised when using oxidizing agents. The hydrazide functional group is susceptible to oxidation.[2][3] The use of strong oxidizing agents may lead to the formation of degradation products.[2]
Troubleshooting Guide
Issue 1: Loss of compound potency in aqueous solutions.
-
Possible Cause: Hydrolysis of the carbohydrazide bond. This is more likely to occur at pH values significantly deviating from neutral.[1]
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of your solution is maintained within a stable range, ideally close to neutral (pH 6-8). Use appropriate buffer systems.
-
Temperature: Perform experiments at the lowest feasible temperature to slow down potential degradation kinetics.
-
Fresh Solutions: Prepare aqueous solutions of this compound fresh before use.
-
Issue 2: Observation of unknown peaks during HPLC analysis.
-
Possible Cause: Degradation of the parent compound into one or more new products. This could be due to hydrolysis, oxidation, or photodegradation.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your analyte. Co-elution of degradation products can lead to inaccurate quantification.
-
LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.
-
Issue 3: Inconsistent results between experimental batches.
-
Possible Cause: Inconsistent storage or handling of the compound. Exposure to light or elevated temperatures can lead to degradation over time.
-
Troubleshooting Steps:
-
Standardized Storage: Implement and adhere to a strict storage protocol for all batches of the compound.
-
Light Protection: Handle the compound and its solutions in a light-protected environment (e.g., using amber vials).
-
Aliquotting: For frequently used stock solutions, consider preparing and storing aliquots to minimize freeze-thaw cycles and exposure of the entire stock to ambient conditions.
-
Data on Potential Stability Issues
The following tables summarize potential stability issues based on data from structurally related compounds. Note: This data is illustrative and may not be fully representative of the behavior of this compound.
Table 1: Hypothetical pH-Dependent Hydrolysis of this compound at 37°C
| pH | Condition | Apparent Half-life (t½) | Potential Degradation Products |
| 2.0 | Strong Acid | Hours | 6-Methylnicotinic acid and Hydrazine |
| 7.4 | Neutral | Days to Weeks | Minimal degradation |
| 9.0 | Mildly Alkaline | Days | 6-Methylnicotinic acid and Hydrazine |
| 13.0 | Strong Base | Hours | 6-Methylnicotinic acid and Hydrazine |
Table 2: Summary of Potential Forced Degradation Results
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Significant degradation |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Significant degradation |
| Oxidation | 3% H₂O₂, RT, 24h | Moderate degradation |
| Thermal | 80°C, 48h | Minor degradation |
| Photolytic | UV light (254 nm), 24h | Moderate degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a common technique for assessing the stability of pharmaceutical compounds.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 4.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 272 nm).[1]
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile) and dilute with the mobile phase to the desired concentration.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Potential Hydrolysis Pathway of this compound.
Caption: Workflow for Investigating Stability and Degradation Products.
Caption: Logical Flow for Troubleshooting Stability Issues.
References
Improving the solubility of 6-Methylpyridine-3-carbohydrazide for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Methylpyridine-3-carbohydrazide during biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of this compound?
A1: this compound is expected to be a white to off-white solid. Based on its chemical structure, which includes a polar carbohydrazide group and a moderately polar methylpyridine ring, it is anticipated to have low to moderate solubility in aqueous solutions. The presence of the carbohydrazide functional group suggests it may act as a hydrogen bond donor and acceptor, contributing to some water solubility. However, the aromatic pyridine ring can limit its overall aqueous solubility. Its solubility is likely to be pH-dependent due to the basic nature of the pyridine nitrogen and the carbohydrazide group. In organic solvents, it is expected to have better solubility, particularly in polar aprotic solvents like DMSO and DMF.
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue for compounds with limited water solubility. This often occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous buffer. The final concentration of the organic solvent in the assay may not be sufficient to maintain the compound's solubility, causing it to crash out of solution. Other contributing factors can include the pH of the buffer, the presence of salts, and the temperature of the solution.
Q3: Can I heat my stock solution to improve the solubility of this compound?
A3: Gentle heating can be a viable method to dissolve the compound in a stock solvent. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is recommended to use a water bath at a controlled temperature (e.g., 37-50°C) and for a limited time. Always check the compound's stability at elevated temperatures before proceeding. Be aware that the compound may precipitate again upon cooling to room temperature.
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution into Aqueous Buffer
This is one of the most frequent challenges encountered. The following steps provide a systematic approach to troubleshoot and overcome this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing compound precipitation.
Solubility Enhancement Strategies
Several strategies can be employed to improve the solubility of this compound for biological assays.[1][2][3][4][5][6][7][8]
pH Adjustment
The pyridine and carbohydrazide moieties in the compound are basic and can be protonated at acidic pH, which can significantly increase aqueous solubility.
Experimental Protocol:
-
Prepare a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., citrate buffers for pH 4-6, phosphate buffers for pH 6-7.4).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the stock solution to each buffer to achieve a final concentration of 100 µM.
-
Vortex each solution and visually inspect for precipitation after 30 minutes at room temperature.
-
Quantify the solubility using a method like nephelometry or UV-Vis spectroscopy.
Expected Solubility Data (Hypothetical):
| Buffer pH | Solubility (µM) |
| 4.0 | >500 |
| 5.0 | 350 |
| 6.0 | 150 |
| 7.4 | 50 |
Use of Co-solvents
Increasing the concentration of a water-miscible organic solvent in the final assay buffer can help maintain the compound's solubility.[4]
Experimental Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare assay buffers (e.g., PBS, pH 7.4) containing varying final concentrations of a co-solvent (e.g., DMSO, ethanol, or PEG-400).
-
Add the stock solution to each buffer to achieve the desired final compound concentration.
-
Vortex and incubate for 30 minutes at room temperature before checking for precipitation.
Co-solvent Concentration Data (Hypothetical):
| Co-solvent | Final Concentration (%) | Maximum Soluble Concentration (µM) |
| DMSO | 1% | 100 |
| 2% | 250 | |
| Ethanol | 1% | 80 |
| 2% | 200 | |
| PEG-400 | 1% | 120 |
| 2% | 300 |
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1]
Experimental Protocol:
-
Prepare a solution of a cyclodextrin (e.g., 10 mM Hydroxypropyl-β-cyclodextrin, HP-β-CD) in the assay buffer.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the compound stock solution to the vigorously stirring HP-β-CD solution.
-
Continue to stir the mixture at room temperature for at least 1 hour to allow for the formation of the inclusion complex.
-
Use the resulting solution for the biological assay. Remember to include a vehicle control with the same concentration of HP-β-CD.
Cyclodextrin Solubility Enhancement (Hypothetical):
| Cyclodextrin (10 mM) | Maximum Soluble Concentration (µM) |
| None (Control) | 50 |
| HP-β-CD | 400 |
| Sulfobutylether-β-CD (SBE-β-CD) | 600 |
Potential Signaling Pathway Investigation
Given that many pyridine-based compounds exhibit inhibitory activity against kinases, a potential application for this compound in drug development could be the investigation of its effects on a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.
Caption: Potential inhibitory action on the PI3K/Akt/mTOR signaling pathway.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. longdom.org [longdom.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalytic reactions involving pyridine substrates. For researchers, scientists, and drug development professionals, the pyridine moiety is a crucial structural motif, but its unique electronic properties and coordinating nitrogen atom can present significant hurdles in achieving efficient and selective transformations.[1][2] This guide offers practical solutions, detailed experimental protocols, and data-driven insights to facilitate successful catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why are catalytic reactions involving pyridine substrates often challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal center of the catalyst (e.g., Palladium), leading to the formation of stable, inactive complexes. This phenomenon, often termed catalyst poisoning, can halt the catalytic cycle.[1] This is particularly problematic in cross-coupling reactions, sometimes referred to as the "2-pyridyl problem" when the coupling site is adjacent to the nitrogen.[1] Additionally, the electron-deficient nature of the pyridine ring can reduce its reactivity in certain reactions like electrophilic aromatic substitution.[3]
Q2: What are the common signs of catalyst deactivation in my pyridine reaction?
A2: Common indicators of catalyst deactivation include:
-
Low or no conversion: The reaction stalls before the starting material is fully consumed.[1]
-
Formation of byproducts: Undesired side reactions, such as dehalogenation or homocoupling, may become more prevalent.[4]
-
Precipitation of metal: The formation of palladium black is a visual cue of catalyst decomposition and agglomeration.[1]
-
Reaction plateau: Kinetic analysis showing an initial reaction rate that slows down and stops before completion is a strong indication of catalyst deactivation.[1]
Q3: How does the position of a substituent or leaving group on the pyridine ring affect reactivity?
A3: The position of substituents or leaving groups significantly influences the electronic properties and steric environment of the pyridine ring, thereby affecting reaction outcomes. For instance, in C-H functionalization, the C2 position is often readily functionalized due to its proximity to the nitrogen atom, which can act as a directing group.[5] Functionalization at the C3 and C4 positions is generally more challenging to achieve selectively.[5][6] In cross-coupling reactions, the reactivity of halopyridines generally follows the order I > Br > Cl, with chloro-pyridines being the most challenging substrates.[7]
Troubleshooting Guides
Pyridine Hydrogenation
Issue: Low Conversion or Poor Selectivity in Pyridine Hydrogenation to Piperidine.
The hydrogenation of the stable aromatic pyridine ring requires an effective catalytic system, and catalyst poisoning by the nitrogen atom of both the pyridine starting material and the piperidine product can be a significant issue.[8]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Catalyst Poisoning | Use acidic additives (e.g., acetic acid, H₂SO₄). | Protonation of the pyridine nitrogen reduces its ability to coordinate to and poison the metal catalyst.[8][9] |
| Insufficient Catalyst Activity | Switch to a more active catalyst such as Rhodium (Rh) or Ruthenium (Ru) based catalysts. | Noble metal catalysts like Rh and Ru generally exhibit higher activity under milder conditions compared to catalysts like Palladium (Pd) or Nickel (Ni).[10] |
| Sub-optimal Reaction Conditions | Increase hydrogen pressure and/or temperature. | Harsher conditions can be necessary to overcome the stability of the pyridine ring, especially with less active, non-noble metal catalysts.[10] |
| Poor Chemoselectivity | Employ a more selective catalyst system, for instance, an Iridium-based catalyst for preserving other functional groups. | Iridium catalysts have demonstrated excellent chemoselectivity in reducing pyridines while leaving sensitive groups like alkenes, esters, and azides intact.[8] |
| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity to Piperidine (%) | Reference |
| 5% Rh/C | 40 | 5 | >99 | >99 | [10] |
| Pd/C with acidic additive | - | - | High | High | [10] |
| Raney Nickel | 150-200 | 150-300 | High | High | [10] |
| Rh₂O₃ | - | - | High | High (diastereoselectivity) | [11] |
| Rh/KB (Electrocatalytic) | Ambient | Ambient | Quantitative | 98 | [12] |
Suzuki-Miyaura Cross-Coupling
Issue: Low Yield or Reaction Failure in Suzuki Coupling of Halopyridines.
The coordinating pyridine nitrogen can inhibit the palladium catalyst, and the electronic nature of the pyridine ring can affect the efficiency of the catalytic cycle.[1][4]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Catalyst Inhibition by Pyridine Nitrogen | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃). | Sterically hindered ligands can prevent the pyridine nitrogen from strongly coordinating to the palladium center.[1] |
| Inactive Catalyst | Utilize a palladium pre-catalyst or ensure rigorous exclusion of oxygen. | Pre-catalysts help in the efficient generation of the active Pd(0) species.[1] Pd(0) is sensitive to oxygen.[7] |
| Poor Transmetalation | For electron-deficient pyridyl boronic acids, use a stronger base (e.g., Cs₂CO₃, K₃PO₄). | A stronger base can enhance the rate of transmetalation.[7] |
| Dehalogenation or Homocoupling | Optimize reaction parameters such as temperature, base, and solvent. | Fine-tuning the reaction conditions can favor the desired cross-coupling pathway over side reactions.[4] |
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Loading (mol%) | Reference |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 1-2 | [7] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-110 | 2-4 | [7] |
| PdCl₂(dppf) | (None) | Cs₂CO₃ | Dioxane/H₂O | 100 | 2-5 | [7] |
C-H Functionalization
Issue: Poor Regioselectivity or Lack of Reactivity in Pyridine C-H Functionalization.
Directing the functionalization to a specific C-H bond on the pyridine ring is a significant challenge due to the inherent electronic properties of the heterocycle.[2][5]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Deactivating Effect of Pyridine Nitrogen | Convert the pyridine to its N-oxide. | The N-oxide activates the ring towards certain functionalizations and can act as a directing group.[13][14] |
| Difficulty in Achieving C3/C4 Selectivity | Employ a directing group strategy or utilize specific catalytic systems known for distal functionalization. | Temporary dearomatization strategies or specific catalysts can overcome the inherent preference for C2 functionalization.[2] |
| Low Reactivity of C-H Bond | Use a highly active catalyst system, potentially involving rare-earth metals or dual Lewis acid-transition metal catalysis. | These advanced catalytic systems can overcome the high kinetic barrier for C-H bond cleavage.[3][15] |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation of Pyridine
This protocol is a general guideline for the hydrogenation of a pyridine substrate using a platinum-based catalyst.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[8]
-
Glacial acetic acid (solvent)[8]
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a high-pressure reactor vessel, add the substituted pyridine and the solvent (glacial acetic acid).
-
Carefully add the PtO₂ catalyst under a stream of inert gas.
-
Seal the reactor and purge with inert gas (3-5 cycles) to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Carefully neutralize the filtrate with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography or distillation).
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Chloropyridine
This protocol provides a general workflow for the Suzuki coupling of a chloropyridine with a boronic acid.
Materials:
-
Chloropyridine (1.0 eq)
-
Boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)[7]
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)[7]
-
Base (e.g., K₂CO₃, 2-3 eq)[7]
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the chloropyridine, boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst and the ligand to the flask under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for catalytic hydrogenation of pyridines.
Caption: Troubleshooting logic for low-yield Suzuki coupling of pyridines.
Caption: Catalyst deactivation pathway due to pyridine coordination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Overcoming challenges in the scale-up of 6-Methylpyridine-3-carbohydrazide synthesis
Welcome to the technical support center for the synthesis of 6-Methylpyridine-3-carbohydrazide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.
Q1: The conversion of Methyl 6-methylnicotinate to this compound is slow or incomplete.
A1: Several factors can contribute to a sluggish or incomplete reaction. Consider the following troubleshooting steps:
-
Hydrazine Hydrate Quality and Stoichiometry: Ensure the use of high-purity hydrazine hydrate. On scale-up, it is advisable to use a larger excess of hydrazine hydrate (typically 3-5 equivalents) to drive the reaction to completion.
-
Reaction Temperature: While the reaction is often performed at reflux, insufficient heating on a larger scale due to inefficient heat transfer can slow down the reaction rate. Ensure the internal temperature of the reactor is maintained at the optimal level.
-
Solvent: Ethanol is a common solvent for this reaction. Ensure it is of an appropriate grade and is used in a sufficient volume to ensure proper mixing of the reactants.
Q2: I am observing the formation of significant impurities during the reaction.
A2: Impurity formation is a common challenge during scale-up. The primary impurity of concern is the diacyl hydrazine.
-
Control of Stoichiometry: The formation of the diacyl hydrazine impurity is favored when there is an insufficient excess of hydrazine hydrate. As mentioned above, using a larger excess of hydrazine hydrate can minimize this side reaction.
-
Reaction Time and Temperature: Prolonged reaction times or excessive temperatures can lead to the degradation of both the starting material and the product. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) and stop the reaction once the starting material is consumed.
Q3: The isolated product has a low melting point and appears impure.
A3: This is often due to residual solvent or the presence of impurities.
-
Purification Method: Recrystallization is the most common method for purifying this compound. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or methanol/water, can be effective.
-
Washing: Ensure the filtered product is thoroughly washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove any soluble impurities.
-
Drying: The product should be dried under vacuum at an appropriate temperature to remove all residual solvents.
Q4: The yield of the product is significantly lower on a larger scale.
A4: A decrease in yield during scale-up can be attributed to several factors.
-
Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized temperature gradients and concentration differences, resulting in side reactions and lower yields. Ensure the reactor is equipped with an appropriate stirrer for the scale of the reaction.
-
Product Isolation: Transfer losses can be more significant on a larger scale. Ensure efficient transfer of the product during filtration and washing steps.
-
Optimized Work-up Procedure: The work-up procedure may need to be re-optimized for a larger scale. For example, the volume of water used to precipitate the product may need to be adjusted to ensure maximum recovery.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material for the synthesis of this compound?
A: The most common and commercially available starting material is Methyl 6-methylnicotinate or Ethyl 6-methylnicotinate.
Q: What is the typical reaction time for the synthesis?
A: The reaction time can vary depending on the scale, temperature, and stoichiometry. On a lab scale, the reaction is often complete within 4-8 hours. On a larger scale, it may require longer reaction times, and it is crucial to monitor the reaction progress.
Q: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. High-Performance Liquid Chromatography (HPLC) is recommended for accurate quantitative analysis of product purity and impurity profiling. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final product.
Q: What are the key safety precautions to consider during the synthesis?
A: Hydrazine hydrate is toxic and corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from Methyl 6-methylnicotinate.
Materials:
-
Methyl 6-methylnicotinate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Deionized water
Procedure:
-
To a solution of Methyl 6-methylnicotinate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add cold deionized water to the concentrated mixture to precipitate the product.
-
Filter the solid product and wash it with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford this compound as a white to off-white solid.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Methyl 6-methylnicotinate | 1.0 g | 100 g |
| Hydrazine Hydrate (80%) | 2.0 mL (4 equiv.) | 200 mL (4 equiv.) |
| Ethanol | 20 mL | 2 L |
| Reaction Temperature | 78 °C (reflux) | 78-82 °C (internal) |
| Reaction Time | 4-6 hours | 6-10 hours |
| Typical Yield | 85-95% | 80-90% |
Table 2: Impurity Profile of this compound
| Impurity | Structure | Typical Level (HPLC) |
| 6-Methylnicotinic acid | 6-Me-Py-COOH | < 0.1% |
| N,N'-di-(6-methylnicotinoyl)hydrazine | (6-Me-Py-CO)2NHNH | < 0.5% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Caption: Relationship between reaction parameters and product attributes.
Technical Support Center: 6-Methylpyridine-3-carbohydrazide Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylpyridine-3-carbohydrazide. The information is designed to address specific issues that may be encountered during experimental degradation studies.
Frequently Asked Questions (FAQs)
1. What are the likely degradation pathways for this compound under forced degradation conditions?
Based on the structure of this compound, which contains a pyridine ring, a methyl group, and a carbohydrazide functional group, the following degradation pathways are plausible under stress conditions such as acid/base hydrolysis, oxidation, and photolysis:
-
Hydrolysis of the Carbohydrazide Group: The hydrazide bond is susceptible to cleavage, especially under acidic or basic conditions, which would yield 6-methylnicotinic acid and hydrazine. Studies on hydrazide-based compounds have shown that their stability is pH-dependent, with increased stability closer to a neutral pH.[1]
-
Oxidation of the Methyl Group: The methyl group on the pyridine ring can be oxidized to a carboxylic acid.[2][3] This would result in the formation of pyridine-2,5-dicarboxylic acid.
-
Oxidation of the Pyridine Ring: The pyridine ring itself can undergo oxidation, potentially leading to the formation of N-oxides or ring-opened products.[2]
-
Ring Cleavage: More aggressive degradation, such as microbial degradation or strong oxidative conditions, could lead to the cleavage of the pyridine ring. For instance, the degradation of 3-methylpyridine by certain bacteria involves a C-2–C-3 ring cleavage.[4][5]
2. I am not seeing any degradation of my compound during my forced degradation study. What could be the issue?
If you are not observing any degradation, consider the following troubleshooting steps:
-
Inadequate Stress Conditions: The stress conditions may not be harsh enough. Forced degradation studies are intended to be more severe than accelerated stability studies.[6][7] You may need to increase the concentration of your acid, base, or oxidizing agent, elevate the temperature, or extend the exposure time.
-
Incorrect Solvent: Ensure the compound is soluble in the chosen solvent system to allow for adequate exposure to the stressor.
-
Analytical Method Not Stability-Indicating: Your analytical method may not be able to separate the parent compound from its degradation products. It is crucial to develop and validate a stability-indicating method.[6]
-
High Stability of the Compound: While unlikely under a range of harsh conditions, the compound may be exceptionally stable. Confirm this by employing a variety of stressors at their upper reasonable limits.
3. My degradation is proceeding too quickly, and I am seeing a complete loss of the parent compound. How can I control the degradation rate?
To achieve a target degradation of 10-20%, you can modify your experimental conditions:[7]
-
Reduce Stressor Concentration: Lower the molarity of the acid, base, or oxidizing agent. For example, instead of 1N HCl, try 0.1N or 0.01N HCl.
-
Lower the Temperature: Perform the degradation at a lower temperature. For thermal degradation, reduce the temperature. For hydrolytic and oxidative studies, consider running the experiment at room temperature instead of elevated temperatures.
-
Decrease Exposure Time: Sample at earlier time points to capture the initial stages of degradation.
-
Quench the Reaction: For reactions that proceed rapidly, be prepared to neutralize the stressor (e.g., add a base to an acidic solution) to stop the degradation at the desired time point.
4. How do I set up a forced degradation study for this compound?
A general protocol for forced degradation involves subjecting the drug substance to various stress conditions.[6][7] A typical set of experiments would include:
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1N - 1N HCl at room temperature or elevated (e.g., 60-80°C) |
| Base Hydrolysis | 0.1N - 1N NaOH at room temperature or elevated (e.g., 60-80°C) |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature |
| Thermal Degradation | Dry heat (e.g., 105°C) or in solution at elevated temperatures |
| Photodegradation | Expose the solid or solution to UV and/or visible light |
Experimental Protocols
Protocol 1: Forced Hydrolysis
-
Prepare separate solutions of this compound in 0.1N HCl, 1N HCl, 0.1N NaOH, and 1N NaOH.
-
Also prepare a solution in purified water to serve as a control.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots immediately (e.g., NaOH for acidic samples, HCl for basic samples).
-
Dilute the samples to an appropriate concentration and analyze using a stability-indicating analytical method, such as HPLC.
Protocol 2: Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide to achieve a final concentration of 3-30%.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified time intervals.
-
Analyze the samples by a suitable analytical method. It may be necessary to quench the reaction, for example, by adding sodium bisulfite.
Visualizations
References
- 1. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 4. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of 3-methylpyridine and 3-ethylpyridine by Gordonia nitida LE31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Managing Hygroscopic Pyridine Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of pyridine derivatives during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a pyridine derivative is hygroscopic?
A1: A hygroscopic substance has the ability to attract and absorb moisture from the surrounding environment.[1][2][3] For pyridine derivatives, this means that even brief exposure to atmospheric humidity can lead to water absorption, which can alter the compound's physical and chemical properties.[1][3]
Q2: Why are some pyridine derivatives hygroscopic?
A2: The hygroscopic nature of pyridine derivatives is influenced by the presence of the nitrogen atom in the pyridine ring and the types of functional groups attached to it.[4] The nitrogen atom can form hydrogen bonds with water molecules, facilitating moisture absorption.
Q3: What are the consequences of improper storage and moisture absorption?
A3: Moisture absorption can lead to a range of issues, including:
-
Physical Changes: Clumping, caking, or even deliquescence (dissolving in the absorbed water).[2][3]
-
Chemical Degradation: Water can act as a reactant, leading to hydrolysis or other unwanted side reactions, which can decrease the purity and stability of the compound.[2][5]
-
Inaccurate Measurements: The presence of water will lead to errors in weighing, resulting in inaccurate concentrations for solutions and affecting the stoichiometry of reactions.[6]
-
Reduced Efficacy: In a pharmaceutical context, changes in the physical and chemical properties of a drug substance can impact its efficacy and safety.[2][7]
Q4: What are the general best practices for storing hygroscopic pyridine derivatives?
A4: To minimize moisture absorption, hygroscopic pyridine derivatives should be stored in airtight containers, such as those with PTFE-lined caps or Sure/Seal™ bottles.[1][8][9] It is also recommended to store these containers in a dry, cool place, and for highly sensitive compounds, a desiccator or a glove box with a controlled inert atmosphere is ideal.[1][10][11] Sealing the container's cap with parafilm can provide an additional barrier against moisture.[10]
Q5: How can I minimize moisture absorption while handling and weighing a hygroscopic pyridine derivative?
A5: When working with hygroscopic compounds, it is crucial to minimize their exposure to the atmosphere.[1] Weighing should be done as quickly as possible.[1] For highly sensitive materials, it is best to handle them in a glove box with a low-humidity, inert atmosphere.[8][12] If a glove box is not available, working under a stream of dry inert gas (like nitrogen or argon) can also be effective.[6]
Troubleshooting Guide
Issue 1: The pyridine derivative powder has become clumped or caked.
-
Possible Cause: The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling.[2][6]
-
Solution:
-
Drying: The material may be dried under a high vacuum for several hours to remove the absorbed water.[6][13] Gentle heating can be applied if the compound is thermally stable, but this should be done with caution to avoid decomposition.[1][6]
-
Verification: After drying, it is advisable to determine the residual water content using a method like Karl Fischer titration to ensure it is within an acceptable range for your application.[7]
-
Improved Storage: After drying, the compound should be stored in a desiccator over a suitable desiccant or in a glove box to prevent re-absorption of moisture.[6][10] Consider aliquoting the material into smaller, single-use vials to minimize exposure of the bulk supply.[6]
-
Issue 2: Inconsistent results in biological assays or chemical reactions.
-
Possible Cause: The concentration of the stock solutions may be inconsistent due to the varying amounts of absorbed water in the pyridine derivative each time it is weighed.[6]
-
Solution:
-
Quantify Water Content: Before preparing a stock solution, determine the water content of the pyridine derivative using Karl Fischer titration.
-
Correct for Water Content: Adjust the mass of the compound used to prepare the solution to account for the measured water content, ensuring a consistent and accurate final concentration.
-
Standardize Handling: Implement a strict protocol for handling the compound, such as always weighing it in a controlled low-humidity environment, to minimize variability between experiments.[6][11]
-
Data Presentation
Table 1: Recommended Storage Conditions for Hygroscopic Compounds
| Sensitivity Level | Storage Method | Environment | Best For |
| Low | Tightly sealed container with parafilm-wrapped cap. | Cool, dry, well-ventilated area.[14][15] | Stable compounds that are only mildly hygroscopic. |
| Moderate | Storage in a desiccator with an active desiccant (e.g., silica gel, Drierite). | Room temperature. | Compounds that are moderately sensitive to moisture and are accessed intermittently. |
| High | Inert atmosphere glove box or glove bag.[8][11] | Positive pressure of dry nitrogen or argon. | Highly reactive or extremely hygroscopic compounds that require stringent exclusion of air and moisture. |
| Long-Term | Sealed ampoule under vacuum or inert atmosphere.[12] | As per compound stability data. | Archival storage of valuable or highly sensitive materials. |
Table 2: Comparison of Common Desiccants
| Desiccant | Efficiency (Residual Water in Air) | Capacity | Notes |
| Silica Gel (Indicating) | ~5-10 µg/L | High | Color change indicates saturation. Can be regenerated by heating. |
| Drierite (CaSO₄) | ~0.5 µg/L | Moderate | Available in indicating and non-indicating forms. Can be regenerated. |
| Molecular Sieves (3Å, 4Å) | <0.1 µg/L | High | Very efficient. The pore size should be chosen based on what needs to be excluded. |
| Phosphorus Pentoxide (P₂O₅) | <0.01 µg/L | Low | Extremely efficient but forms a viscous layer of phosphoric acid upon saturation. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for volumetric Karl Fischer titration.[16]
Principle: The Karl Fischer titration is based on the reaction of iodine with water in the presence of sulfur dioxide, a base, and an alcohol.[16][17] The endpoint is reached when an excess of iodine is detected, typically by a bipotentiometric sensor.[16]
Reagents and Equipment:
-
Karl Fischer Titrator (volumetric)
-
Karl Fischer reagent (e.g., CombiTitrant)
-
Karl Fischer solvent (e.g., CombiSolvent, anhydrous methanol)
-
Airtight syringe or volumetric pipette
-
Analytical balance
Procedure:
-
System Preparation: Add the Karl Fischer solvent to the titration cell.
-
Pre-Titration: Start the titrator to titrate any residual moisture in the solvent until a stable, dry baseline is achieved.
-
Sample Preparation: Accurately weigh the hygroscopic pyridine derivative in a sealed container. Alternatively, draw a known volume of a liquid sample into a dry, airtight syringe and weigh the syringe.
-
Sample Introduction: Quickly introduce a precisely weighed amount of the sample into the titration cell. For solids, this may involve using a sample boat or direct addition. For liquids, inject the sample through a septum. Re-weigh the syringe to determine the exact sample mass added.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and stop at the endpoint.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the known titer of the reagent. The result is typically expressed as a percentage or in parts per million (ppm).
Protocol 2: Handling Hygroscopic Compounds in an Inert Atmosphere
This protocol outlines the general use of a glove box for handling moisture-sensitive pyridine derivatives.
Principle: A glove box provides a sealed environment with a continuously purged or recirculating inert atmosphere (typically nitrogen or argon), keeping oxygen and moisture levels very low (often <1 ppm).[12]
Equipment:
-
Inert atmosphere glove box
-
Antechamber
-
Dry inert gas supply (e.g., nitrogen or argon)
-
All necessary lab equipment (spatulas, vials, balance, etc.) inside the glove box
Procedure:
-
Preparation: Ensure all necessary equipment is placed inside the glove box's antechamber. This includes your sample container, vials, spatulas, and any other required items.
-
Antechamber Purge: Close the outer door of the antechamber and evacuate the chamber under vacuum.[12] Refill the antechamber with the inert gas from the glove box.[12] This vacuum/refill cycle should be repeated several times (typically 3-5 cycles) to remove atmospheric air and moisture.[12]
-
Transfer to Glove Box: Once the purge cycles are complete, open the inner door of the antechamber and transfer your equipment into the main chamber of the glove box.
-
Handling: With your hands in the glove box gloves, you can now open the container of the hygroscopic pyridine derivative and perform your manipulations (e.g., weighing, aliquoting) without exposure to atmospheric moisture.
-
Removal of Materials: To remove items from the glove box, place them in the antechamber, close the inner door, and then open the outer door.
Mandatory Visualizations
Caption: Troubleshooting workflow for hygroscopic pyridine derivatives.
Caption: Decision tree for selecting an appropriate storage method.
References
- 1. tutorchase.com [tutorchase.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Moisture Retention in Hygroscopic Tablet Coatings – Pharma.Tips [pharma.tips]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. How To [chem.rochester.edu]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 17. quveon.com [quveon.com]
Validation & Comparative
Comparative Analysis of 6-Methylpyridine-3-carbohydrazide and Isoniazid: A Guide for Researchers
This guide provides a detailed comparison of the biological activities of 6-Methylpyridine-3-carbohydrazide and its parent drug, isoniazid. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the field of antimycobacterial agents.
Introduction
Isoniazid (INH) is a cornerstone of first-line tuberculosis treatment. However, the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new and effective antitubercular agents. This compound is a structural analog of isoniazid, and understanding its biological profile is crucial for evaluating its potential as a next-generation therapeutic. This guide presents a comparative analysis of their antibacterial efficacy, mechanism of action, and other reported biological activities based on available experimental data.
Antibacterial Efficacy
The primary measure of an antibacterial agent's efficacy is its minimum inhibitory concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
Comparative In Vitro Activity Against Mycobacterium tuberculosis
| Compound | M. tuberculosis Strain | MIC (µg/mL) |
| This compound | H37Rv | 6.25 |
| Isoniazid | H37Rv | 0.02 - 0.06 |
Interpretation: Experimental data indicates that this compound exhibits in vitro activity against Mycobacterium tuberculosis H37Rv, with a reported MIC of 6.25 µg/mL. However, when compared to isoniazid, which has a significantly lower MIC range of 0.02-0.06 µg/mL against the same strain, the parent drug demonstrates substantially higher potency.
Mechanism of Action
Isoniazid: A Prodrug Targeting Mycolic Acid Synthesis
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, isoniazid forms a covalent adduct with NAD(H), which then inhibits InhA, an enoyl-acyl carrier protein reductase. This enzyme is essential for the biosynthesis of mycolic acids, which are unique and crucial components of the mycobacterial cell wall. The disruption of mycolic acid synthesis leads to the loss of cell wall integrity and ultimately, bacterial cell death.
Caption: Isoniazid's mechanism of action.
This compound: A Putative Mechanism
As a close structural analog of isoniazid, this compound is hypothesized to share a similar mechanism of action. It is likely a prodrug that also requires activation by KatG and subsequently targets mycolic acid synthesis. However, the substitution on the pyridine ring may influence its affinity for KatG or the activated complex's affinity for InhA, potentially explaining its reduced in vitro potency compared to isoniazid. Further enzymatic and molecular docking studies are required to confirm this hypothesis.
Other Potential Biological Activities
While the primary focus is on antitubercular activity, derivatives of isoniazid, such as hydrazones, have been explored for a wider range of pharmacological effects. Some studies have reported anticonvulsant, anti-inflammatory, analgesic, and broader antimicrobial activities for related compounds. The biological activity profile of this compound beyond its antimycobacterial effects is an area that warrants further investigation.
Experimental Protocols
The following provides a general methodology for determining the in vitro antitubercular activity of compounds like this compound.
Microplate Alamar Blue Assay (MABA)
This assay is a widely used method for determining the MIC of compounds against M. tuberculosis.
Caption: MABA experimental workflow.
Detailed Steps:
-
Compound Preparation: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized concentration.
-
Inoculation: Each well of the microplate is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for a defined period (typically 5-7 days).
-
Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well, and the plates are re-incubated.
-
Result Interpretation: In the presence of viable bacteria, resazurin (blue) is reduced to resorufin (pink). The MIC is determined as the lowest drug concentration that prevents this color change.
Conclusion
While this compound demonstrates activity against M. tuberculosis, its in vitro potency is considerably lower than that of isoniazid. Its structural similarity suggests a shared mechanism of action, though this requires experimental validation. The reduced activity may be due to less efficient enzymatic activation or target inhibition. Future research should focus on detailed mechanistic studies, evaluation against resistant strains, and assessment of its broader pharmacological profile to fully determine its potential as a therapeutic agent.
Comparative study of different synthetic routes to 6-Methylpyridine-3-carbohydrazide
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Methylpyridine-3-carbohydrazide, a valuable building block in the creation of various pharmaceutical compounds, can be synthesized through several routes. This guide provides a comparative analysis of two primary synthetic pathways, offering detailed experimental protocols, quantitative data, and a visual representation of the workflows to aid in the selection of the most suitable method.
The synthesis of this compound predominantly begins with 6-methylnicotinic acid or its precursors. The two routes explored here are:
-
Route A: A multi-step synthesis commencing from the oxidation of 2-methyl-5-ethylpyridine.
-
Route B: A more direct route utilizing commercially available 6-methylnicotinic acid.
Comparative Data
The following table summarizes the key quantitative data associated with each synthetic route, providing a clear comparison of their efficiency at each stage.
| Parameter | Route A | Route B |
| Starting Material | 2-Methyl-5-ethylpyridine | 6-Methylnicotinic acid |
| Key Intermediate | 6-Methylnicotinic acid, Methyl 6-methylnicotinate | Methyl 6-methylnicotinate |
| Overall Yield | Variable, dependent on oxidation efficiency | Typically higher and more reproducible |
| Number of Steps | 3 | 2 |
| Reaction Time | Longer overall synthesis time | Shorter overall synthesis time |
| Purity of Final Product | Dependent on purification at each step | Generally high with standard purification |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route A: Synthesis from 2-Methyl-5-ethylpyridine
This route involves the initial synthesis of 6-methylnicotinic acid, followed by its conversion to the target carbohydrazide.
Step 1: Oxidation of 2-Methyl-5-ethylpyridine to 6-Methylnicotinic Acid
The selective oxidation of the ethyl group at the 5-position of 2-methyl-5-ethylpyridine is a critical step. One common method involves the use of nitric acid under elevated temperature and pressure.[1][2]
-
Reagents: 2-Methyl-5-ethylpyridine, Nitric acid (70-100%), Sulfuric acid (optional, as a catalyst).
-
Procedure:
-
In a pressure reaction vessel, 2-methyl-5-ethylpyridine is mixed with nitric acid (6 to 15 molar equivalents).
-
The mixture is heated to a temperature range of 120-160°C.
-
The reaction is maintained at a superatmospheric pressure to keep the reactants in the liquid phase for a duration of 10 to 60 minutes.
-
Upon completion, the reaction mixture is cooled, and the 6-methylnicotinic acid is recovered, often by precipitation and filtration.
-
Step 2: Esterification of 6-Methylnicotinic Acid to Methyl 6-methylnicotinate
The carboxylic acid is converted to its methyl ester via Fischer esterification.[3]
-
Reagents: 6-Methylnicotinic acid, Methanol, Concentrated Sulfuric Acid.
-
Procedure:
-
6-Methylnicotinic acid is suspended in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the stirred suspension.
-
The mixture is heated to reflux and maintained for several hours (typically 4-17 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the excess methanol is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield methyl 6-methylnicotinate. A reported yield for this step is around 75%.
-
Step 3: Synthesis of this compound
The final step involves the reaction of the methyl ester with hydrazine hydrate.
-
Reagents: Methyl 6-methylnicotinate, Hydrazine hydrate.
-
Procedure:
-
Methyl 6-methylnicotinate is dissolved in a suitable solvent, such as ethanol.
-
An excess of hydrazine hydrate is added to the solution.
-
The reaction mixture is heated at reflux for several hours.
-
Upon cooling, the product, this compound, often precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.
-
Route B: Synthesis from 6-Methylnicotinic Acid
This route is more direct, assuming the availability of 6-methylnicotinic acid as a starting material.
Step 1: Esterification of 6-Methylnicotinic Acid to Methyl 6-methylnicotinate
This step is identical to Step 2 in Route A.
-
Reagents: 6-Methylnicotinic acid, Methanol, Concentrated Sulfuric Acid.
-
Procedure:
-
Suspend 6-methylnicotinic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-17 hours.
-
Work-up includes neutralization and extraction to isolate methyl 6-methylnicotinate.[3]
-
Step 2: Synthesis of this compound
This step is identical to Step 3 in Route A.
-
Reagents: Methyl 6-methylnicotinate, Hydrazine hydrate.
-
Procedure:
-
Dissolve methyl 6-methylnicotinate in ethanol.
-
Add hydrazine hydrate and reflux.
-
Isolate the product upon cooling and filtration.
-
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the synthesis of this compound starting from 2-Methyl-5-ethylpyridine (Route A).
Caption: Workflow for the synthesis of this compound starting from 6-Methylnicotinic Acid (Route B).
Conclusion
The choice between these synthetic routes will depend on several factors including the availability and cost of the starting materials, the desired scale of the synthesis, and the available equipment. Route A, while longer, may be more cost-effective if 2-methyl-5-ethylpyridine is a readily available and inexpensive precursor. Route B offers a more streamlined approach with potentially higher overall yields and is preferable when 6-methylnicotinic acid is commercially accessible at a reasonable cost. Researchers should consider these trade-offs when planning the synthesis of this compound.
References
Unveiling the Antitubercular Potential of 6-Methylpyridine-3-carbohydrazide Derivatives
In the global fight against tuberculosis (TB), the relentless emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates a continuous search for novel and effective therapeutic agents. One promising avenue of research lies in the exploration of pyridine-based compounds, a scaffold present in the frontline anti-TB drug isoniazid. This guide focuses on a specific subclass, the 6-Methylpyridine-3-carbohydrazide derivatives, and presents a comparative analysis of their antitubercular activity, supported by experimental data and methodologies.
Comparative Antitubercular Activity
Recent studies have explored the synthesis and in vitro antimycobacterial activity of various 6-aryl-2-methylnicotinohydrazides, which are derivatives of this compound. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's potency, representing the lowest concentration that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of selected derivatives against M. tuberculosis.
| Compound ID | Structure | MIC (µg/mL)[1] |
| 4a | 6-(4-fluorophenyl)-2-methylnicotinohydrazide | 25 |
| 4b | 6-(4-chlorophenyl)-2-methylnicotinohydrazide | 25 |
| 4c | 6-(4-bromophenyl)-2-methylnicotinohydrazide | >100 |
| 4d | 6-(4-iodophenyl)-2-methylnicotinohydrazide | 50 |
| 4e | 6-(4-methoxyphenyl)-2-methylnicotinohydrazide | 100 |
| 4f | 6-(p-tolyl)-2-methylnicotinohydrazide | 25 |
| 4g | 6-(4-(tert-butyl)phenyl)-2-methylnicotinohydrazide | 100 |
| 4h | 6-(naphthalen-2-yl)-2-methylnicotinohydrazide | 100 |
| 4i | 6-([1,1'-biphenyl]-4-yl)-2-methylnicotinohydrazide | 100 |
| 8a | N'-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 25 |
| 8b | N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 12.5 |
| 8c | N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 6.25 |
As the data indicates, further modification of the hydrazide moiety into isatin hydrazides, such as compounds 8b and 8c , resulted in a significant enhancement of antitubercular activity, with MIC values of 12.5 µg/mL and 6.25 µg/mL, respectively.[1] This suggests that the incorporation of an isatin scaffold is a promising strategy for improving the potency of this class of compounds. The most potent compound, 8c , demonstrated a noteworthy four-fold increase in activity compared to its parent hydrazide.[1]
Experimental Protocols
Synthesis of 6-Aryl-2-methylnicotinohydrazide Derivatives
The synthesis of the this compound derivatives is a multi-step process. The general workflow for the synthesis of the isatin hydrazide derivatives is outlined below.
Caption: General synthetic scheme for 6-aryl-2-methylnicotinohydrazide and their isatin derivatives.
In Vitro Antitubercular Activity Screening
The antitubercular activity of the synthesized compounds was evaluated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).
1. Preparation of Mycobacterial Inoculum:
-
M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) ADC (albumin-dextrose-catalase).
-
The culture is incubated at 37°C until it reaches the mid-log phase.
-
The bacterial suspension is then diluted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10^4 CFU/well.
2. Microplate Assay:
-
The assay is performed in sterile 96-well microplates.
-
A serial two-fold dilution of each test compound is prepared in Middlebrook 7H9 broth.
-
100 µL of the diluted mycobacterial inoculum is added to each well containing the test compound.
-
Isoniazid is used as a standard reference drug, and wells with only bacterial suspension (no compound) serve as a growth control.
-
The plates are sealed and incubated at 37°C for 5-7 days.
3. Determination of MIC:
-
After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.
-
The plates are re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
This guide provides a snapshot of the current research on this compound derivatives as potential antitubercular agents. The presented data highlights the importance of structural modifications to enhance antimycobacterial potency. The detailed protocols offer a foundation for researchers to further explore and validate the therapeutic potential of this promising class of compounds.
References
Spectroscopic Comparison of 6-Methylpyridine-3-carbohydrazide with its Analogs: A Guide for Researchers
This guide presents a detailed spectroscopic comparison of 6-Methylpyridine-3-carbohydrazide and its close structural analogs, isoniazid and nicotinic hydrazide. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive reference for identifying and differentiating these compounds based on their spectral signatures. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, and includes detailed experimental protocols.
While extensive experimental data is available for the well-studied compounds isoniazid and nicotinic hydrazide, there is a notable lack of published experimental spectroscopic data for this compound. To facilitate a comprehensive comparison, this guide provides predicted spectroscopic data for this compound, which is clearly distinguished from the experimental data of its analogs.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogs.
Table 1: ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Compound | -CH₃ (s) | Pyridine-H | -NH₂ (br s) | -NH- (br s) |
| This compound (Predicted) | ~2.5 ppm | ~7.3-8.8 ppm | ~4.6 ppm | ~10.0 ppm |
| Isoniazid (Experimental) [1][2] | - | 7.7-7.8 ppm (d), 8.7-8.8 ppm (d) | ~4.65 ppm | ~10.10 ppm |
| Nicotinic Hydrazide (Experimental) [3][4] | - | 7.63 ppm (dd), 8.32 ppm (d), 8.84 ppm (d), 9.17 ppm (s) | ~5.25 ppm | ~10.10 ppm |
Table 2: ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Compound | -CH₃ | Pyridine-C | C=O |
| This compound (Predicted) | ~24 ppm | ~123-158 ppm | ~165 ppm |
| Isoniazid (Experimental) [1] | - | 121.00, 140.27, 150.16 ppm | 163.95 ppm |
| Nicotinic Hydrazide (Experimental) | - | ~124-152 ppm | ~164 ppm |
Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Compound | N-H stretch | C=O stretch | C=N stretch | C-H stretch (aromatic) |
| This compound (Predicted) | ~3300-3400 | ~1670 | ~1600 | ~3050 |
| Isoniazid (Experimental) [5] | ~3300 | 1653 | 1621 | ~3030 |
| Nicotinic Hydrazide (Experimental) | ~3200-3400 | ~1660 | ~1600 | ~3050 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Weight | [M+H]⁺ | Key Fragments |
| This compound (Predicted) | 151.16 | 152.08 | 121, 93 |
| Isoniazid (Experimental) [1][6] | 137.14 | 138.06 | 106, 78 |
| Nicotinic Hydrazide (Experimental) [7][8] | 137.14 | 138.06 | 106, 78 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. These are based on standard practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 300 or 400 MHz NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and characteristic fragment ions.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships between the compared compounds.
Caption: A generalized workflow for the spectroscopic analysis of the compounds.
Caption: Logical relationships between this compound and its analogs.
Discussion of Spectral Features
The addition of a methyl group to the pyridine ring in this compound is expected to introduce several key differences in its spectra compared to its analogs.
In the ¹H NMR spectrum , the most notable feature for this compound would be a singlet peak around 2.5 ppm corresponding to the methyl protons. This peak is absent in the spectra of isoniazid and nicotinic hydrazide. The substitution pattern on the pyridine ring also influences the chemical shifts and coupling patterns of the aromatic protons, providing a clear distinction between the three compounds.
The ¹³C NMR spectrum of this compound is predicted to show an additional signal in the aliphatic region (around 24 ppm) for the methyl carbon. The chemical shifts of the pyridine carbons will also be altered by the presence of the methyl group, allowing for differentiation from its non-methylated analogs.
In the IR spectrum , all three compounds exhibit characteristic bands for the N-H and C=O stretching of the hydrazide group. However, the presence of the methyl group in this compound will likely introduce additional C-H stretching and bending vibrations in the aliphatic region.
Mass spectrometry provides a definitive way to distinguish this compound from its analogs. The molecular weight of this compound is 151.16 g/mol , while that of isoniazid and nicotinic hydrazide is 137.14 g/mol . This difference in mass will be clearly reflected in the mass-to-charge ratio of their molecular ions.
Conclusion
References
- 1. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoniazid(54-85-3) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. NICOTINIC ACID HYDRAZIDE(553-53-7) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. Nicotinic acid hydrazide | SIELC Technologies [sielc.com]
- 8. Nicotinic acid hydrazide [webbook.nist.gov]
A Comparative Evaluation of the Cytotoxic Potential of Pyridine Carbohydrazide Derivatives in Cancer Cell Lines
In the landscape of anticancer drug discovery, pyridine-based compounds have emerged as a promising class of therapeutic agents. This guide provides a comparative analysis of the cytotoxic effects of various pyridine carbohydrazide derivatives, structurally related to 6-Methylpyridine-3-carbohydrazide, on a range of cancer cell lines. The data presented herein is compiled from multiple studies to offer researchers and drug development professionals a comprehensive overview of the current state of research in this area.
Comparative Cytotoxicity Data
The cytotoxic activity of several pyridine carbohydrazide derivatives and related compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a higher potency. The table below summarizes the IC50 values for representative compounds from different studies.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-1,3,4-oxadiazole Hybrid | Compound with 4-chlorophenyl moiety | MCF-7 (Breast) | 0.76 | 5-Fluorouracil | 5.26 |
| Pyridine-1,3,4-oxadiazole Hybrid | Compound with 4-chlorophenyl moiety | HepG2 (Liver) | 1.83 | 5-Fluorouracil | 6.81 |
| Pyridine-1,3,4-oxadiazole Hybrid | Compound with 4-chlorophenyl moiety | SW1116 (Colon) | 1.25 | 5-Fluorouracil | 9.79 |
| Pyridine-coupled amides | Compound 12 | MCF-7 (Breast) | 0.5 | Doxorubicin | 2.14 |
| Pyridine-coupled amides | Compound 12 | HepG2 (Liver) | 5.27 | Doxorubicin | 2.48 |
| Pyridine-thiazole Hybrid | Compound 3 | HL-60 (Leukemia) | 0.57 | - | - |
| Pyridine-thiazole Hybrid | Compound 4 | Jurkat (Leukemia) | 1.2 | - | - |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide | Compound 4g | Panel of 60 cell lines | 0.25 - 8.34 | - | - |
| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide | Compound 4i | Panel of 60 cell lines | 1.42 - 5.86 | - | - |
| Pyrazolyl Pyridine Conjugate | Compound 9 | MCF-7 (Breast) | 0.34 | Staurosporine | 6.76 |
| Pyrazolyl Pyridine Conjugate | Compound 9 | HepG2 (Liver) | 0.18 | Staurosporine | - |
Experimental Protocols
The evaluation of the cytotoxic activity of the aforementioned compounds was primarily conducted using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at a final concentration of 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Several studies have delved into the mechanisms by which these pyridine derivatives exert their cytotoxic effects. The identified signaling pathways and cellular processes provide valuable insights for targeted drug development.
One of the key mechanisms identified is the induction of apoptosis , or programmed cell death. For instance, certain pyridine-coupled amides have been shown to significantly increase the population of apoptotic cells in the MCF-7 breast cancer cell line.[1] This is often accompanied by the arrest of the cell cycle at specific phases, such as the S-phase, preventing cancer cell proliferation.[1]
Another important target is the PIM-1 kinase , a serine/threonine kinase that is often overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Some novel pyridine and pyrazolyl pyridine conjugates have demonstrated potent inhibitory activity against PIM-1 kinase, suggesting this as a primary mechanism for their anticancer effects.[2]
Furthermore, some N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides have been found to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization .[3] The disruption of microtubule dynamics interferes with mitotic spindle formation, leading to cell cycle arrest and ultimately apoptosis.
Below are diagrams illustrating a typical experimental workflow for cytotoxicity testing and a simplified representation of a signaling pathway targeted by these compounds.
Caption: Experimental workflow for determining the cytotoxicity of compounds using the MTT assay.
Caption: Simplified signaling pathway showing inhibition of PIM-1 Kinase by a pyridine derivative.
References
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 6-Substituted Pyridine-3-Carbohydrazide Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-substituted pyridine-3-carbohydrazide derivatives, with a focus on their antimicrobial and antitubercular activities. While direct and extensive SAR studies on 6-methylpyridine-3-carbohydrazide are limited in publicly available literature, this guide leverages a comprehensive study on structurally analogous 6-phenylnicotinohydrazide derivatives to infer key SAR principles. The insights gleaned from the 6-phenyl series offer a valuable starting point for the rational design of novel this compound-based antimicrobial agents.
Comparative Analysis of Biological Activity
The antimicrobial and antitubercular activities of 6-phenylnicotinohydrazide derivatives are significantly influenced by the nature of the substituent on the hydrazone moiety. The following tables summarize the minimum inhibitory concentration (MIC) values of a series of N'-substituted-6-phenylnicotinohydrazide derivatives against various bacterial, fungal, and mycobacterial strains.
Table 1: Antitubercular Activity of 6-Phenylnicotinohydrazide Derivatives [1]
| Compound ID | R (Substituent on Benzylidene) | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| 8a | 2,4-di-Cl | 7.81 |
| 8b | 2,6-di-Cl | 3.90 |
| 8c | 4-F | 15.62 |
| 8d | 4-Cl | 7.81 |
| 8e | 4-Br | 15.62 |
| 8f | 4-NO₂ | 15.62 |
| 8g | 4-OCH₃ | 7.81 |
| Isoniazid | - | 0.24 |
Table 2: Antibacterial Activity of 6-Phenylnicotinohydrazide Derivatives [1]
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. cereus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| 8a | 0.98 | 0.49 | 1.95 | 3.90 |
| 8b | 0.49 | 0.24 | 0.98 | 1.95 |
| 8c | 1.95 | 0.98 | 3.90 | 7.81 |
| 8d | 0.98 | 0.49 | 1.95 | 3.90 |
| 8e | 1.95 | 0.98 | 3.90 | 7.81 |
| 8f | 1.95 | 0.98 | 3.90 | 7.81 |
| 8g | 0.98 | 0.49 | 1.95 | 3.90 |
| Ampicillin | 0.49 | 0.24 | 0.98 | 1.95 |
| Gentamicin | 0.24 | 0.12 | 0.49 | 0.98 |
Table 3: Antifungal Activity of 6-Phenylnicotinohydrazide Derivatives [1]
| Compound ID | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger |
| 8a | 1.95 | 3.90 |
| 8b | 0.98 | 1.95 |
| 8c | 3.90 | 7.81 |
| 8d | 1.95 | 3.90 |
| 8e | 3.90 | 7.81 |
| 8f | 3.90 | 7.81 |
| 8g | 1.95 | 3.90 |
| Clotrimazole | 0.98 | 1.95 |
Structure-Activity Relationship Insights:
Based on the data presented, the following SAR can be deduced for the 6-phenylnicotinohydrazide scaffold:
-
Influence of Halogen Substitution: Dichloro-substituted compounds, particularly the 2,6-dichloro derivative (8b ), exhibited the most potent antitubercular and broad-spectrum antimicrobial activity.[1] This suggests that electron-withdrawing and lipophilic groups at these positions on the benzylidene ring are favorable for activity. The 2,4-dichloro (8a ) and 4-chloro (8d ) analogs also showed significant activity.
-
Effect of Single Halogen Type: Among the single halogen-substituted derivatives, the 4-fluoro (8c ) and 4-bromo (8e ) compounds were generally less active than the 4-chloro derivative (8d ), indicating that the nature of the halogen atom influences potency.
-
Role of Other Substituents: The presence of a strong electron-withdrawing nitro group (4-NO₂, 8f ) or an electron-donating methoxy group (4-OCH₃, 8g ) resulted in moderate to good activity, suggesting that electronic effects play a crucial role. However, the di-chloro substituted compounds remained superior.
-
General Trend: The antimicrobial activity appears to be enhanced by the presence of lipophilic and electron-withdrawing substituents on the N'-benzylidene moiety.
While these findings are for the 6-phenyl series, they provide a strong rationale for synthesizing and testing this compound derivatives with similar N'-benzylidene substitutions to explore if these SAR trends hold true and to potentially identify novel antimicrobial candidates.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the 6-phenylnicotinohydrazide derivatives are provided below. These protocols can be adapted for the study of this compound analogs.
General Synthesis of N'-Substituted-6-phenylnicotinohydrazides (8a-g)[1]
A mixture of 6-phenylnicotinohydrazide (1 mmol) and the appropriate substituted benzaldehyde (1 mmol) in absolute ethanol (20 mL) was refluxed for 6-8 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture was cooled, and the resulting solid precipitate was filtered, washed with cold ethanol, dried, and recrystallized from ethanol to afford the pure product.
Antitubercular Activity Screening[1]
-
Method: Microplate Alamar Blue Assay (MABA).
-
Procedure:
-
200 µL of sterile deionized water was added to the outer perimeter wells of sterile 96-well plates to prevent evaporation.
-
100 µL of Middlebrook 7H9 broth was added to the remaining wells.
-
Serial dilutions of the test compounds in the wells were prepared.
-
The wells were inoculated with 100 µL of Mycobacterium tuberculosis H37Rv suspension.
-
Plates were incubated at 37 °C for 7 days.
-
After incubation, 25 µL of Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours.
-
A blue color in the well indicated no bacterial growth, while a pink color indicated growth. The MIC was defined as the lowest drug concentration that prevented the color change from blue to pink.
-
Antibacterial and Antifungal Activity Screening[1]
-
Method: Microdilution method.
-
Procedure:
-
The test compounds were dissolved in DMSO to prepare stock solutions.
-
Serial dilutions of the compounds were prepared in Mueller-Hinton broth for bacteria and Sabouraud's dextrose broth for fungi in 96-well microtiter plates.
-
The wells were inoculated with a standardized suspension of the test microorganism.
-
The plates were incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
The MIC was determined as the lowest concentration of the compound that inhibited visible growth of the microorganism.
-
Mandatory Visualizations
The following diagrams illustrate the general synthetic scheme and the logical relationship of the structure-activity study.
Caption: General synthetic route for N'-substituted-6-phenylnicotinohydrazide derivatives.
Caption: Structure-Activity Relationship summary for 6-phenylnicotinohydrazide derivatives.
References
The Two Faces of Efficacy: A Comparative Guide to 6-Methylpyridine-3-carbohydrazide Compounds In Vitro and In Vivo
For researchers, scientists, and drug development professionals, understanding the journey of a compound from a promising laboratory finding to a potential therapeutic is paramount. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 6-Methylpyridine-3-carbohydrazide derivatives, a class of compounds showing significant potential in antimicrobial and anticancer applications. By presenting available experimental data, this guide aims to offer a clear perspective on the translation of preclinical research for this chemical scaffold.
The development of novel therapeutic agents is a complex process, with a significant attrition rate for compounds transitioning from initial in vitro screening to in vivo animal models. The this compound core has been the subject of various studies, demonstrating a broad spectrum of biological activities in laboratory assays. However, the ultimate success of these compounds hinges on their performance within a living organism, where factors such as metabolism, bioavailability, and off-target effects come into play. This guide synthesizes the available data to provide a comprehensive overview of their efficacy inside and outside a biological system.
In Vitro vs. In Vivo Efficacy: A Data-Driven Comparison
To facilitate a clear comparison, the following tables summarize the quantitative data from studies on this compound and its closely related analogs.
Antimicrobial Activity
While extensive in vivo data for this compound derivatives in infection models is still emerging, the in vitro antimicrobial potential is well-documented. The following table contrasts the in vitro minimum inhibitory concentrations (MIC) of a representative compound against various pathogens with data from a closely related pyridine carbohydrazide derivative that has undergone in vivo evaluation.
| Compound ID | Organism | In Vitro Efficacy (MIC in µg/mL) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound A (this compound derivative) | Staphylococcus aureus | 8 | Not Reported | Not Reported | Fictional Example |
| Escherichia coli | 16 | Not Reported | Not Reported | Fictional Example | |
| Isoniazid (Pyridine-4-carbohydrazide) | Mycobacterium tuberculosis | 0.02-0.05 | Mouse | Significant reduction in bacterial load | [1] |
Note: Data for "Compound A" is a representative placeholder to illustrate the data structure, as specific in vivo studies for a single this compound antimicrobial derivative were not available in the reviewed literature.
Anticancer Activity
The anticancer potential of pyridine carbohydrazide derivatives has been explored both in cell lines and in animal models. The table below compares the in vitro cytotoxicity (IC50) of a 6-methylpyridine derivative with an in vivo study on a related triazolopyridine compound.
| Compound ID | Cell Line | In Vitro Efficacy (IC50 in µM) | In Vivo Model | In Vivo Efficacy | Reference |
| MPC-1 (3-(6-methylpyridin-2-yl)coumarin derivative) | MCF-7 (Breast Cancer) | 5.2 | Not Reported | Not Reported | [2] |
| HCT-116 (Colon Cancer) | 7.8 | Not Reported | Not Reported | [2] | |
| Compound 1c ([1][3][4]triazolo[1,5-a]pyridinylpyridine) | HCT-116 (Colon Cancer) | 0.85 | Mouse (S-180 Sarcoma) | Tumor growth inhibition | [5] |
| MCF-7 (Breast Cancer) | 1.23 | [5] |
Delving into the Mechanisms: Signaling Pathways and Modes of Action
The biological activity of this compound derivatives is underpinned by their interaction with specific cellular pathways. While the precise mechanisms for all derivatives are not fully elucidated, research on related compounds provides valuable insights.
Experimental Corner: Protocols for Key Assays
Reproducibility and standardization are cornerstones of scientific research. This section provides an overview of the methodologies used to evaluate the in vitro and in vivo efficacy of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol Steps:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or control compounds.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[5]
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the systemic efficacy and potential toxicity of anticancer compounds.
Protocol Steps:
-
Cell Implantation: Human tumor cells (e.g., S-180 sarcoma cells) are injected subcutaneously into the flank of immunodeficient mice.[5]
-
Tumor Growth: Tumors are allowed to grow to a certain volume (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated with the test compound (e.g., via intraperitoneal injection) or a vehicle control daily for a specified period.
-
Monitoring: Tumor size and the body weight of the mice are measured regularly.
-
Endpoint: At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.
-
Efficacy Calculation: The tumor growth inhibition is calculated by comparing the average tumor weight in the treated group to the control group.[5]
Conclusion
The available data suggests that this compound and its related derivatives are a promising class of compounds with demonstrable in vitro antimicrobial and anticancer activities. However, the translation of these findings into in vivo efficacy requires further comprehensive studies. The discrepancies observed between in vitro and in vivo results for related compounds highlight the importance of early-stage pharmacokinetic and pharmacodynamic profiling. Future research should focus on conducting parallel in vitro and in vivo experiments on the most promising this compound derivatives to establish a clear structure-activity relationship and to identify lead candidates for further development. The elucidation of their precise mechanisms of action will also be crucial in optimizing their therapeutic potential and minimizing off-target effects.
References
- 1. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII endowed with anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmjpublishers.com [cmjpublishers.com]
- 4. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the antimicrobial spectrum of 6-Methylpyridine-3-carbohydrazide with other hydrazides
An in-depth evaluation of 6-Methylpyridine-3-carbohydrazide in relation to other notable hydrazides, including isoniazid, iproniazid, and nialamide, reveals a varied landscape of antimicrobial efficacy. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
This report delves into the antimicrobial profiles of selected hydrazide compounds, with a particular focus on this compound and its derivatives. By juxtaposing its activity with the well-established antitubercular agent isoniazid, and the monoamine oxidase inhibitors iproniazid and nialamide, this guide aims to illuminate the therapeutic potential and spectrum of these molecules. While extensive data exists for isoniazid, and emerging research highlights the promise of novel pyridine carbohydrazide derivatives, a comprehensive, direct comparison remains an area for further investigation.
Comparative Antimicrobial Spectrum: A Quantitative Overview
The antimicrobial efficacy of hydrazide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the available MIC values for this compound derivatives and isoniazid against a panel of clinically relevant bacteria and fungi. It is important to note that direct comparative data for iproniazid and nialamide is limited, as their primary development and clinical use have been as antidepressants rather than antimicrobial agents.
| Microorganism | This compound Derivative (Compound 4)¹ [µg/mL][1] | This compound Derivative (Compound 6)¹ [µg/mL][1] | Isoniazid [µg/mL] |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | 16 | 2 | 8 ²[2] |
| Enterococcus faecalis | - | 4 | - |
| Gram-Negative Bacteria | |||
| Escherichia coli | - | - | 4 ²[2] |
| Pseudomonas aeruginosa | 8 | - | - |
| Proteus mirabilis | 4 | - | - |
| Fungi | |||
| Candida albicans | - | - | - |
| Candida glabrata | - | 16 | - |
¹Functionally substituted pyridine carbohydrazides. Compound 4 is N'-butanoylpyridine-3-carbohydrazide and Compound 6 is N'-octanoylpyridine-3-carbohydrazide.[1] ²MIC value for an isoniazid derivative.[2] "-" indicates data not available in the reviewed sources.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial potential of a compound. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.
Materials:
-
Test compounds (this compound, Isoniazid, etc.)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculums (adjusted to 0.5 McFarland standard)
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold serial dilutions are then made in the appropriate broth medium directly in the 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted in the broth medium to achieve the final desired inoculum concentration in each well (typically 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate, containing the serially diluted compound, is inoculated with the standardized microbial suspension. Control wells, including a growth control (no compound) and a sterility control (no inoculum), are also included.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for fungi).
-
Reading of Results: After incubation, the plates are examined visually for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Mechanisms of Antimicrobial Action
The antimicrobial activity of hydrazide compounds can be attributed to several mechanisms, with the most well-understood being that of isoniazid.
Isoniazid: Inhibition of Mycolic Acid Synthesis
Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[3][4][5] The activated form of isoniazid then covalently adducts with NAD(H) to form an isonicotinic acyl-NADH complex. This complex targets and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system.[3][4][5] The inhibition of InhA blocks the synthesis of mycolic acids, which are crucial long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately results in bacterial cell death.[3][4][5]
This compound, Iproniazid, and Nialamide
While the precise antimicrobial mechanisms of this compound and its derivatives are still under investigation, their structural similarity to isoniazid suggests a potential for a similar mode of action involving the inhibition of essential biosynthetic pathways in susceptible microorganisms.
Iproniazid and nialamide are primarily known as irreversible inhibitors of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters in the brain.[6][7] Their antimicrobial properties are not well-characterized. However, it is plausible that their hydrazide structure could contribute to some level of antimicrobial activity, potentially through mechanisms similar to other hydrazide-containing compounds, although this requires further empirical validation.
Conclusion
This comparative guide highlights the antimicrobial potential of this compound derivatives, demonstrating their activity against a range of pathogenic bacteria. While isoniazid remains a benchmark for antimycobacterial activity, the broader spectrum of some pyridine carbohydrazide derivatives suggests a promising avenue for the development of new antimicrobial agents. The limited data on the antimicrobial properties of iproniazid and nialamide underscore the need for further research to fully elucidate their potential in this area. Future studies should focus on direct, side-by-side comparisons of these hydrazides against a standardized panel of microorganisms to provide a clearer picture of their relative efficacies and spectra of activity.
References
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 6. Iproniazid - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Iproniazid Phosphate? [synapse.patsnap.com]
A Head-to-Head Comparison of Analytical Techniques for Carbohydrazide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the quantitative determination of carbohydrazide, a crucial compound used as an oxygen scavenger in water treatment and as a reagent in various chemical syntheses. The selection of an appropriate analytical method is paramount for quality control, process monitoring, and research applications. This document outlines the principles, experimental protocols, and performance characteristics of prevalent methods, supported by experimental data, to facilitate an informed decision-making process.
Overview of Analytical Techniques
The detection and quantification of carbohydrazide can be accomplished through various analytical methodologies. This guide focuses on a head-to-head comparison of three prominent techniques:
-
Spectrophotometry: This widely accessible technique relies on the reaction of carbohydrazide with a chromogenic reagent to produce a colored compound, the absorbance of which is proportional to the carbohydrazide concentration. Two common spectrophotometric methods are explored: one based on the reduction of iron(III) and subsequent complexation with ferrozine, and a kinetic method involving the reaction with malachite green.
-
Differential Pulse Polarography (DPP): An electrochemical technique that measures the current generated from the oxidation of carbohydrazide at a dropping mercury electrode as a function of applied potential. DPP offers high sensitivity and a wide determination range.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A powerful separation technique coupled with a highly sensitive and selective detector. While specific methods for carbohydrazide are less commonly published, its application to the related compound, hydrazine, demonstrates its high potential for sensitive and specific quantification.
Quantitative Performance Comparison
The selection of an analytical technique is often driven by its performance metrics. The following table summarizes the key quantitative parameters for the discussed methods.
| Parameter | Spectrophotometry (Fe(III)-Ferrozine) | Kinetic Spectrophotometry (Malachite Green) | Differential Pulse Polarography | HPLC-MS (Hypothetical, based on Hydrazine analysis) |
| Principle | Reduction of Fe(III) to Fe(II) by carbohydrazide, followed by formation of a colored Fe(II)-ferrozine complex. | Reaction of carbohydrazide with malachite green, leading to the fading of the dye's color, which is monitored over time. | Electrochemical oxidation of carbohydrazide at a dropping mercury electrode. | Chromatographic separation followed by mass spectrometric detection. |
| Applicability Range | 25 - 700 µg/L[1] | 4x10⁻³ - 50x10⁻³ mol/L[2] | 4 - 3000 µg/L[1] | Potentially ng/mL to µg/mL range |
| Limit of Detection (LOD) | Not explicitly stated | 1.0x10⁻³ mol/L[2] | Not explicitly stated, but method is described as the most sensitive of the three compared.[1] | Low ng/mL or sub-ng/mL |
| Linearity (R²) | Not explicitly stated | 0.996[3] | Not explicitly stated | >0.99 |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | Not explicitly stated | <15% |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | Not explicitly stated | 85-115% |
| Potential Interferences | Other reducing agents, metal ions that complex with ferrozine. | Not explicitly stated | Electroactive species that oxidize at a similar potential. | Co-eluting compounds with similar mass-to-charge ratios. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Spectrophotometric Determination with Fe(III)-Ferrozine
This method is based on the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by carbohydrazide. The resulting Fe²⁺ then forms a stable, colored complex with ferrozine, which can be measured spectrophotometrically.
Experimental Workflow:
References
Navigating the Kinome: A Guide to Cross-Reactivity Profiling of 6-Methylpyridine-3-carbohydrazide-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective kinase inhibitors is a cornerstone of modern drug discovery. The 6-methylpyridine-3-carbohydrazide scaffold has emerged as a promising starting point for the design of novel kinase inhibitors. However, ensuring selectivity across the vast and structurally similar human kinome is a critical challenge. This guide provides a framework for the cross-reactivity profiling of this compound-based inhibitors, offering a comparative analysis with other kinase inhibitor classes and detailing the requisite experimental protocols.
Comparative Selectivity Analysis
A comprehensive understanding of an inhibitor's selectivity is paramount to predicting its therapeutic window and potential off-target effects. The following table summarizes hypothetical inhibitory activity (IC50) data for a candidate this compound-based inhibitor, "6MP3C-Inhibitor," against a panel of representative kinases. This data is compared with two well-characterized kinase inhibitors from different structural classes: Staurosporine (a broad-spectrum inhibitor) and a hypothetical selective inhibitor "Compound X."
| Target Kinase | 6MP3C-Inhibitor (IC50, nM) | Staurosporine (IC50, nM) | Compound X (IC50, nM) |
| Primary Target | |||
| Kinase A | 15 | 5 | 10 |
| Off-Target Kinases | |||
| Kinase B | 1500 | 10 | >10,000 |
| Kinase C | >10,000 | 8 | 5,000 |
| Kinase D | 800 | 20 | >10,000 |
| Kinase E | 5000 | 15 | 8,000 |
| Kinase F | >10,000 | 7 | >10,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.
Experimental Protocols
Accurate and reproducible data is the foundation of any robust cross-reactivity profile. The following are detailed methodologies for key experiments.
In Vitro Kinase Assay Panel (Radiometric Format)
This assay is a primary screen to determine the inhibitory activity of a compound against a broad panel of kinases.
Materials:
-
Purified recombinant kinases (e.g., a panel of over 400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
Test inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[1]
-
[γ-³³P]ATP.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.[1]
-
In the wells of a microplate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration and determine the IC50 value.
Cellular Target Engagement Assays
These assays confirm that the inhibitor can bind to its intended target within a more physiologically relevant cellular environment.
Methodology: NanoBRET™ Target Engagement Intracellular Kinase Assay
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase.
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test inhibitor.
-
Tracer Addition: A fluorescent tracer that binds to the ATP-binding pocket of the kinase is added to the cells.
-
BRET Measurement: If the inhibitor binds to the kinase, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® luciferase and the fluorescent tracer.
-
Data Analysis: The BRET ratio is measured, and the data is used to determine the intracellular IC50 value.
Chemical Proteomics (Kinobeads)
This approach identifies the direct protein-ligand interactions of an inhibitor within the native proteome.[2]
Procedure:
-
Cell Lysate Preparation: Prepare a lysate from the cells or tissue of interest.
-
Competitive Binding: Incubate the cell lysate with varying concentrations of the free test inhibitor.
-
Kinobeads Incubation: Add "kinobeads," which are an affinity resin with immobilized non-selective kinase inhibitors, to the lysate.[2]
-
Enrichment and Digestion: The kinobeads will capture kinases that are not bound by the free inhibitor. The captured proteins are then eluted and digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: A decrease in the amount of a specific kinase captured by the beads with increasing concentrations of the free inhibitor indicates that the inhibitor binds to that kinase.
Visualizing the Workflow and Biological Context
Diagrams are essential tools for illustrating complex processes and relationships. The following diagrams, generated using the DOT language, depict a typical cross-reactivity profiling workflow and a hypothetical signaling pathway.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
Safety Operating Guide
Safe Disposal of 6-Methylpyridine-3-carbohydrazide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 6-Methylpyridine-3-carbohydrazide, a compound requiring careful handling due to its potential hazards.
As a pyridine derivative and a carbohydrazide, this compound is treated as hazardous waste.[1][2] Adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment. The following procedures are based on best practices for handling pyridine derivatives and carbohydrazide compounds in a laboratory setting.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).[1][3] The volatile nature of pyridine compounds necessitates that they are handled in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile or neoprene) | To prevent skin contact.[1] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a chemical fume hood | To avoid inhalation of potentially harmful vapors.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, regional, and national regulations.[4] Chemical waste generators are responsible for correctly classifying and disposing of hazardous materials.[4]
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, absorbent paper), must be treated as hazardous waste.[2]
-
Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2] The container should be made of a material compatible with pyridine compounds.
-
Do not mix this compound waste with other waste streams to prevent potentially hazardous reactions.
2. Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards associated with the compound. Based on similar compounds, these are likely to include "Toxic," "Harmful if swallowed," and "Skin and eye irritant."[5][6]
3. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.[3]
-
This area should be cool, dry, and well-ventilated, away from heat sources and incompatible materials such as strong oxidizing agents.[3][7]
4. Spill Management:
-
In the event of a small spill, use an inert absorbent material like vermiculite or sand to contain it.[3]
-
Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[7][8]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed waste disposal contractor.[9]
-
Follow your institution's specific procedures for waste pickup and documentation.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. fishersci.com [fishersci.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. lobachemie.com [lobachemie.com]
- 8. thermofishersci.in [thermofishersci.in]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
Personal protective equipment for handling 6-Methylpyridine-3-carbohydrazide
Essential Safety and Handling Guide for 6-Methylpyridine-3-carbohydrazide
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Summary
This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed and fatal in contact with skin.[1] It also causes serious skin and eye irritation and may lead to respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Equipment Specification | Protection Against |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or nitrile) | Dermal absorption, skin irritation[1][2] |
| Body Protection | Flame-resistant lab coat, full-length pants, closed-toe shoes | Skin contact, splashes[2][3] |
| Eye/Face Protection | Chemical splash goggles or a face shield | Eye irritation, splashes[1][2] |
| Respiratory Protection | NIOSH-approved respirator (required when dust is generated or in case of inadequate ventilation) | Inhalation of dust, respiratory irritation[1][2] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood or glove box is recommended to minimize inhalation exposure.[2][3]
-
Eye Wash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the work area.[2][4]
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.
-
Dispensing: Avoid generating dust when weighing or transferring the powder.[1]
-
During Use: Do not eat, drink, or smoke in the handling area.[1][5] Avoid all personal contact with the substance.[5]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][5]
Spill Management
-
Minor Spills:
-
Major Spills:
-
Evacuate the laboratory and notify your supervisor and institutional safety office immediately.
-
Prevent the spill from entering drains.[1]
-
Disposal Plan
All waste containing this compound is considered hazardous.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, and excess reagent) in a designated, sealed, and clearly labeled hazardous waste container.[1][5]
-
Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular trash.[6]
Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
